Albendazole, and particularly its active metabolite This compound sulfoxide (ABZSO), causes the degeneration of cytoplasmic microtubules by binding to the β-tubulin subunit of the tubulin dimer [1]. This binding overlaps the colchicine binding site (CBS) at the interface between α and β-tubulin [2]. By occupying this site, this compound inhibits the addition of soluble tubulin dimers to the growing polymer, thereby preventing microtubule polymerization [2] [3].
The table below summarizes the key molecular and cellular consequences of this mechanism:
| Aspect of Mechanism | Specific Detail | Consequence |
|---|---|---|
| Primary Molecular Target | β-tubulin subunit [1] | Disruption of microtubule polymerization [1] |
| Binding Site | Colchicine binding site (CBS) [2] | Inhibition of microtubule assembly [2] |
| Cellular Processes Disrupted | Nutrient uptake, motility, cell division [3] | Immobilization and death of the parasite [1] |
| Secondary Metabolic Effects | Impaired glucose uptake & utilization; inhibition of enzymes like malate dehydrogenase [1] | Depletion of glycogen stores and reduced ATP production [1] |
This mechanism is conserved across helminths, fungi, and protists like Giardia duodenalis [2]. In parasitic flatworms (cestodes), the tegument—the syncytial tissue that forms the parasite's outer layer—is highly sensitive to this compound. The drug disrupts the highly organized microtubule "bouquets" within the distal tegument, which are critical for transporting newly synthesized proteins from the cell bodies (cytons) to the parasite's surface [3].
Resistance to this compound can occur through point mutations in the β-tubulin gene. A key mutation identified in Giardia duodenalis is E198K (a change from glutamic acid to lysine at position 198), which is located within the predicted benzimidazole binding site and confers this compound resistance [2]. This mirrors resistance mechanisms observed in helminths and fungi, where mutations at residues F167, E198, and F200 are common [2].
Research into this compound's mechanism often employs specific experimental protocols. Key findings from such studies are summarized below:
| Experimental Context / Cell Type | Key Finding | Experimental Method(s) Used |
|---|---|---|
| General Antiparasitic Effect | Selective degeneration of cytoplasmic microtubules in intestinal/tegument cells of helminths [1]. | In vivo and in vitro parasitological studies. |
| Cestode Tegument (M. corti) | Disruption of microtubule bouquets in distal tegument; reduced protein incorporation [3]. | Immunofluorescence, metabolic labeling, western blot. |
| Paclitaxel-Resistant Human Ovarian Cancer Cells (1A9PTX22) | Potent inhibition of tubulin polymerization & cell proliferation; IC~50~ of 351 nM [4]. | MTT cell proliferation assay, tubulin polymerization assay, western blot, immunofluorescence. |
| Human Hepatocellular Carcinoma (HCC) Cells | Suppression of cell growth in vitro and in vivo in mouse xenograft models [5]. | [^3H]thymidine incorporation assay, cell viability assay, cell cycle analysis, in vivo xenograft studies. |
| Human Lymphocytes | Cell cycle arrest in metaphase; induction of micronuclei & non-disjunction events [6] [7]. | Lymphocyte culture, micronucleus (MN) assay, cytokinesis-block method. |
The following diagram illustrates a typical experimental workflow for investigating this compound's effects on tubulin and cell proliferation in a laboratory setting, synthesizing methodologies from multiple studies [3] [4] [5]:
This compound's tubulin-disrupting mechanism has prompted investigation into its potential as an anticancer agent [1]. Research shows it inhibits proliferation of various cancer cells, including ovarian and hepatocellular carcinoma [4] [5]. Notably, this compound remains effective against paclitaxel-resistant ovarian cancer cells, suggesting it binds tubulin differently than taxanes and could overcome this resistance [4].
Albendazole (ABZ) is a prodrug, and its anthelmintic efficacy is primarily dependent on its conversion to the active metabolite, this compound Sulfoxide (ABZSO) [1] [2] [3]. The subsequent formation of this compound Sulfone (ABZSO2) is an inactivation step [4]. The following diagram illustrates this primary metabolic pathway and the major enzymes involved.
The formation of the active metabolite ABZSO is catalyzed by two major enzyme systems: Flavin-containing Monooxygenase (FMO) and Cytochrome P450 (CYP450) enzymes [5] [2]. Research indicates that CYP2J2 and CYP3A4 are the predominant human CYP450 isoforms responsible for the sulfoxidation of this compound [5].
The following table summarizes the roles of the major enzymes involved in ABZ metabolism. Note that CYP2J2 appears to be particularly significant in the initial activation step.
| Enzyme | Reaction | Functional Role | Tissue/Subcellular Location |
|---|---|---|---|
| FMO [5] [2] | Sulfoxidation (ABZ → ABZSO) | Primary activation | Liver microsomes |
| CYP2J2 [5] | Sulfoxidation (ABZ → ABZSO) | Major CYP450 activator; also mediates hydroxylation | Liver microsomes |
| CYP3A4 [5] [2] | Sulfoxidation (ABZ → ABZSO) | Secondary activation pathway | Liver microsomes |
| CYP450 (Multiple) [5] [6] | Sulfoxidation (ABZSO → ABZSO2) | Inactivation | Liver microsomes |
| CYP2C19 & CYP2J2 [5] | Hydroxylation | Forms hydroxythis compound | Liver microsomes |
A robust and validated High-Performance Liquid Chromatography (HPLC) method is critical for pharmacokinetic studies. The following method, developed and validated for cattle plasma per EMA guidelines, provides a reference for simultaneous determination of ABZ and its metabolites [7].
Sample Preparation: Solid-Phase Extraction (SPE) is used for sample clean-up [7].
HPLC Conditions:
Method Performance (Validation Data):
| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | LOD (µg/mL) | Accuracy (% Recovery) |
|---|---|---|---|---|
| ABZ | 0.025 - 2.0 | 0.025 | 0.006 | 101.6% |
| ABZSO | 0.025 - 2.0 | 0.025 | 0.008 | 100.4% |
| ABZSO2 | 0.025 - 2.0 | 0.025 | 0.007 | 100.0% |
Table based on data from [7]. LLOQ: Lower Limit of Quantification; LOD: Limit of Detection.
The experimental workflow for this analytical method is summarized below.
Understanding the formation and behavior of ABZSO is directly linked to clinical outcomes and safety.
This compound (ABZ) is a broad-spectrum benzimidazole carbamate anthelmintic that has been used clinically since 1982 for treating parasitic infections. In recent decades, drug repurposing has emerged as a promising strategy in oncology drug development, offering the advantage of utilizing compounds with already-established safety profiles and pharmacokinetic properties. This compound has attracted significant research interest due to its potent anti-proliferative properties observed across diverse cancer models. This whitepaper provides a comprehensive technical overview of the preclinical evidence supporting this compound's anti-cancer potential, detailing its multifaceted mechanisms of action, efficacy across cancer types, and experimental methodologies used in its evaluation.
The appeal of this compound as a repurposed oncology therapeutic stems from its favorable safety profile and low toxicity at conventional anthelmintic doses, though extended high-dose regimens require careful monitoring for potential hepatotoxicity and myelosuppression. Preclinical studies have consistently demonstrated that this compound exerts selective toxicity toward cancer cells while sparing normal cells, suggesting a therapeutic window that could be exploited clinically. This selective cytotoxicity, combined with its multi-target mechanisms, positions this compound as a promising candidate for oncology applications, particularly for aggressive cancers and those resistant to conventional therapies.
This compound exhibits multiple anti-cancer mechanisms that contribute to its efficacy across diverse cancer types, as summarized in the table below:
Table 1: Key Anti-Cancer Mechanisms of this compound
| Mechanism | Molecular Targets/Pathways | Cellular Consequences |
|---|---|---|
| Microtubule Disruption | β-tubulin polymerization inhibition [1] [2] | G2/M cell cycle arrest [1] [3], altered tubulin distribution [1], impaired mitosis |
| Apoptosis Induction | PARP cleavage [1], Bcl-2 family modulation [3], ROS generation [4] | DNA fragmentation, caspase activation, mitochondrial membrane disruption |
| Anti-metastatic Effects | Inhibition of migration machinery [1], EMT regulation | Reduced cell migration [1] [4] and invasion, decreased metastasis |
| Anti-angiogenic Effects | VEGF and HIF-1α suppression [1] | Reduced tumor vasculature, impaired nutrient supply |
| Stemness Suppression | NF-κB pathway inhibition [5] [6], ALDH+ population reduction | Decreased cancer stem cell populations [5], enhanced drug sensitivity |
| Immunomodulation | PD-L1 modulation [7], CD8+ T cell activation | Enhanced anti-tumor immunity [7], synergy with immunotherapy |
The primary mechanism of this compound's anti-cancer action is through disruption of microtubule polymerization. This compound preferentially binds to the colchicine-sensitive domain of β-tubulin, inhibiting microtubule formation and leading to mitotic arrest. This disruption causes cancer cells to accumulate in the G2/M phase of the cell cycle, as demonstrated in head and neck squamous cell carcinoma (HNSCC) models where this compound treatment significantly increased the proportion of cells in G2/M phase compared to untreated controls [1]. The microtubule destabilization further leads to altered tubulin distribution, characterized by perinuclear clumping and loss of normal cytoplasmic tubulin networks, ultimately triggering apoptotic pathways [1].
This compound induces programmed cell death through both intrinsic and extrinsic apoptotic pathways. In HNSCC models, this compound treatment resulted in dose-dependent PARP cleavage, a hallmark of apoptosis execution [1]. In prostate cancer models, this compound-induced apoptosis was mediated through reactive oxygen species (ROS) generation, with demonstrated decreases in antioxidant enzymes including catalase and glutathione peroxidase [4]. The role of ROS was confirmed through rescue experiments where antioxidants (glutathione and N-acetylcysteine) significantly attenuated this compound's cytotoxic effects [4]. In colon cancer models, this compound promoted apoptosis through modulation of RNF20-mediated monoubiquitination of histone H2B and suppression of anti-apoptotic Bcl-2 family transcription [3].
A particularly promising aspect of this compound's mechanism is its ability to target cancer stem-like cells (CSCs) and reverse drug resistance. In multiple myeloma, this compound was shown to inhibit the NF-κB signaling pathway, reducing the population of ALDH-positive multiple myeloma stem cell-like cells (MMSCs) [5] [6]. This effect resulted in overcoming bortezomib resistance, a significant clinical challenge in myeloma treatment [5]. Transcriptome analysis revealed that this compound treatment downregulated stemness-associated genes and NF-κB pathway components, providing a mechanistic basis for its ability to target the therapy-resistant stem cell compartment [6].
This compound has demonstrated broad-spectrum anti-cancer activity across diverse in vitro and in vivo models, with quantitative efficacy data summarized in the table below:
Table 2: Preclinical Efficacy of this compound Across Cancer Types
| Cancer Type | Model System | Key Findings | Efficacy Metrics |
|---|---|---|---|
| Head & Neck Cancer | 20 HNSCC cell lines (14 HPV-, 6 HPV+) [1] | Preferential activity in HPV-negative lines | HPV-: IC~50~ 152 nM avg (13/14 responsive); HPV+: 3/6 responsive [1] |
| Colon Cancer | HT-29, HCT-116, DLD-1 cells; xenograft models; patient-derived organoids [3] | Inhibition of proliferation, migration, invasion; chemosensitization | Significant tumor growth inhibition in vivo; enhanced 5-FU/oxaliplatin sensitivity [3] |
| Multiple Myeloma | ARP1, ANBL6, KMS11 cell lines; xenograft models [5] [6] | Suppression of stemness; reversal of bortezomib resistance | Reduced ALDH+ MMSCs; resensitized bortezomib-resistant cells [5] |
| Prostate Cancer | PC3, DU145, LNCaP cell lines [4] | Inhibition of proliferation, migration; ROS-mediated apoptosis | Selective inhibition at non-toxic doses to normal cells; reduced colony formation [4] |
| Oncolytic Virus Therapy | RM-1 (prostate) and GL261 (glioma) in immunocompetent mice [7] | Enhanced CD8+ T cell activation and anti-tumor immunity | Synergistic tumor reduction; increased CD8+ T infiltration and activation [7] |
Comprehensive screening of 20 HNSCC cell lines revealed striking differences in this compound sensitivity based on HPV status. HPV-negative cell lines, which typically carry worse prognoses, showed significantly greater sensitivity to this compound with an average IC~50~ of 152 nM and 93% (13/14) of cell lines responding to treatment [1]. In contrast, only 50% (3/6) of HPV-positive cell lines were susceptible in the concentration range tested [1]. This selective efficacy against the more treatment-resistant HPV-negative subtype suggests this compound could address an important unmet clinical need. Beyond cytotoxicity, this compound significantly inhibited migration in susceptible cell lines, indicating potential anti-metastatic properties [1].
High-throughput screening of 1,600 FDA-approved drugs identified this compound as one of the most potent compounds against colon cancer cell growth [3]. This compound demonstrated robust efficacy in in vitro models (2D and 3D cultures), patient-derived organoids, and xenograft models [3]. Importantly, this compound sensitized chemoresistant CRC cells to conventional chemotherapeutics (5-fluorouracil and oxaliplatin), suggesting potential combination strategies for treating refractory disease [3]. Mechanistic studies revealed that this compound interferes with RNF20-mediated monoubiquitination of histone H2B and Eg5 protein expression, causing G2/M arrest and apoptosis [3].
In multiple myeloma, this compound effectively suppressed proliferation and induced apoptosis in cell lines and primary patient samples while sparing normal peripheral blood mononuclear cells [5] [6]. This compound treatment significantly reduced the ALDH1+ stem-like cell population both in vitro and in vivo, directly targeting the cell population believed responsible for relapse and drug resistance [5]. Transcriptome analysis revealed that this compound inhibits the NF-κB pathway, a key signaling cascade associated with stemness maintenance and drug resistance in multiple myeloma [5] [6]. This mechanism underlies its ability to resensitize bortezomib-resistant cells to treatment [5].
Standardized protocols for assessing this compound's effects on cancer cell viability include:
MTT Assay: Cells are seeded in 96-well plates (1.6×10⁴ cells/well) and allowed to adhere for 24 hours. After serum starvation for 24 hours, cells are treated with this compound (typically 0.1-10 μM) or vehicle control for 24 hours. MTT reagent (0.5 mg/mL) is added and incubated for 3 hours at 37°C. Formazan crystals are dissolved in DMSO, and absorbance is measured at 470 nm [4].
PrestoBlue Assay: Used for high-throughput screening, this fluorescent-based viability assay offers sensitivity and efficiency. Cells are treated with this compound for specified durations, followed by incubation with PrestoBlue reagent. Fluorescence or absorbance is measured to quantify viable cells [3].
Clonogenic Assay: For evaluating long-term effects, ~1,000 cells are seeded in 6-well plates and treated with this compound (0.1-0.5 μM) for 7-14 days, with medium changes every 3 days. Colonies are fixed, stained, and counted (>50 cells/colony) to determine surviving fractions [4].
Cell Cycle Analysis: Cells treated with this compound for 48 hours are fixed in ethanol, treated with RNase A, and stained with propidium iodide (50 μg/mL). DNA content is analyzed by flow cytometry to determine cell cycle distribution [3].
Apoptosis Detection: Using Annexin V-FITC/PI staining, cells are stained with both reagents and analyzed by flow cytometry. PI-/Annexin V+ cells indicate early apoptosis; PI+/Annexin V+ indicate late apoptosis [3].
ROS Measurement: Following this compound treatment, cells are incubated with ROS-sensitive fluorescent dyes (e.g., DCFH-DA). Fluorescence intensity is measured by flow cytometry or fluorescence microscopy. Specific inhibitors like diphenyleneiodonium chloride (DPI) can determine ROS sources [4].
Migration Assays:
Xenograft Models: Immunodeficient mice are subcutaneously inoculated with cancer cells. When tumors reach 50-100 mm³, mice are randomized into treatment groups. This compound is typically administered orally (100-200 mg/kg) daily. Tumor volumes and body weights are measured regularly [3].
Immunocompetent Models: For combination studies with immunotherapies, immunocompetent mice bearing syngeneic tumors (e.g., RM-1 prostate cancer, GL261 glioma) are used. This compound is combined with oncolytic viruses or other immunotherapies, and immune cell infiltration is analyzed by flow cytometry [7].
The nuclear factor kappa B (NF-κB) signaling pathway represents one of the key mechanistic targets of this compound in multiple myeloma and other cancers. The following diagram illustrates this pathway and this compound's point of intervention:
This compound inhibits NF-κB pathway activation, reducing cancer stemness and drug resistance.
In multiple myeloma, this compound's inhibition of the NF-κB pathway results in downregulation of stemness-associated genes and reduction of ALDH1+ multiple myeloma stem cell-like cells (MMSCs) [5] [6]. This mechanism is particularly valuable for overcoming bortezomib resistance, as NF-κB activation represents a key resistance mechanism to proteasome inhibitors [5].
The following diagram illustrates this compound's induction of oxidative stress in cancer cells:
This compound induces oxidative stress through ROS generation and antioxidant suppression.
In prostate cancer models, this compound triggers reactive oxygen species (ROS) generation through non-NADPH oxidase-dependent mechanisms [4]. Simultaneously, it downregulates key antioxidant enzymes (catalase, glutathione peroxidases) and CISD2, a regulator of antioxidant activity, leading to irreversible oxidative stress that triggers apoptosis [4]. This oxidative stress also inhibits the Wnt/β-catenin pathway, further reducing survival signaling in cancer cells [4].
The collective preclinical evidence positions this compound as a promising repurposed anti-cancer agent with multiple advantageous characteristics. Its multi-mechanistic action targeting microtubules, apoptosis pathways, cancer stemness, and oxidative stress regulation provides a comprehensive anti-cancer approach that may help overcome drug resistance. The selective cytotoxicity toward cancer cells while sparing normal cells suggests a favorable therapeutic window, though extended high-dose regimens will require careful safety monitoring.
Future research should focus on:
Advanced formulation development to overcome this compound's poor aqueous solubility and limited oral bioavailability, which currently constrain its clinical translation for oncology [8]. Nanoformulations like stearyl amine-modified elastic cerosomes show promise in enhancing delivery and anti-tumor efficacy [8].
Rational combination strategies with conventional chemotherapeutics, targeted therapies, and immunotherapies. The demonstrated synergy with oncolytic virus M1 [7] and ability to resensitize resistant cells to bortezomib [5] and conventional chemotherapy [3] provide strong rationale for such approaches.
Biomarker identification to predict which patients and cancer subtypes are most likely to respond to this compound therapy. The differential sensitivity between HPV-negative and positive HNSCC [1] suggests such biomarkers exist.
Advanced preclinical models including patient-derived xenografts and organoid systems that better recapitulate human cancer biology to strengthen the translational potential of findings.
Albendazole is a broad-spectrum benzimidazole anthelmintic used extensively in human and veterinary medicine for treating parasitic worm infections. First approved in the United States in 1996, this compound has become a cornerstone in the management of both common intestinal helminths and serious tissue-dwelling parasitic infections [1] [2]. The drug exhibits a unique pharmacological profile with multiple mechanisms of action against susceptible parasites, primarily through its inhibition of microtubule polymerization. This compound is characterized by its poor aqueous solubility (0.2 μg/mL at 25°C) and belongs to Biopharmaceutical Classification System (BCS) Class II, demonstrating high permeability but low solubility, which significantly impacts its bioavailability and has prompted development of novel formulations to enhance its therapeutic efficacy [3] [2].
This compound exerts its anthelmintic effects through several interconnected biochemical pathways that collectively lead to parasite immobilization and death.
The principal mechanism of action involves the selective degeneration of cytoplasmic microtubules in intestinal and tegmental cells of intestinal helminths and their larval forms [2]. The active metabolite, This compound sulfoxide, binds to the beta-tubulin subunit of the parasite's microtubules, inhibiting the polymerization process that is essential for microtubule formation [4] [2]. This binding disrupts crucial cellular functions including:
Microtubule disruption has particularly severe consequences for parasite glucose uptake, as the cellular machinery responsible for nutrient absorption becomes compromised.
At higher concentrations, this compound initiates a cascade of metabolic disturbances within susceptible parasites [2]:
The differential binding affinity to parasite versus mammalian tubulin explains this compound's selective toxicity, though at high doses, mammalian microtubule function can also be affected, particularly in rapidly dividing cells such as bone marrow precursors [2].
This compound's multimodal mechanism leads to parasitic death through microtubule disruption and metabolic collapse.
This compound demonstrates efficacy against a broad range of nematodes, cestodes, and other parasites, with varying treatment regimens required for different parasitic infections.
The United States Food and Drug Administration has approved this compound for two primary tissue-dwelling parasitic infections [1] [2]:
For these serious systemic infections, this compound is administered in prolonged, cyclic regimens with weight-based dosing and monitoring due to the potential for serious adverse effects.
Beyond its FDA-approved indications, this compound is widely used globally for numerous intestinal helminth infections, often administered as single-dose or short-course therapy [2] [5]:
Table: Spectrum of Activity Against Intestinal Helminths
| Parasite | Common Name | Dosing Regimen | Treatment Duration |
|---|---|---|---|
| Ascaris lumbricoides | Roundworm | 400 mg single dose | 1 day |
| Ancylostoma duodenale, Necator americanus | Hookworm | 400 mg single dose | 1 day |
| Trichuris trichiura | Whipworm | 400 mg single dose | 1-3 days |
| Enterobius vermicularis | Pinworm | 400 mg single dose | 1 day |
| Strongyloides stercoralis | Threadworm | 400 mg twice daily | 3-7 days |
| Taenia spp. | Tapeworm | 400 mg daily | 3 days |
| Hymenolepis nana | Dwarf tapeworm | 400 mg daily | 3 days |
| Giardia duodenalis | Giardiasis | 400 mg daily | 5 days |
Recent research has explored potential applications of this compound beyond its traditional antiparasitic use:
This compound displays complex pharmacokinetics characterized by extensive first-pass metabolism and low systemic exposure of the parent compound [6] [2].
Due to its poor aqueous solubility, this compound is minimally absorbed from the gastrointestinal tract, with absolute bioavailability of approximately 20-30% in rats and less than 5% in humans [3]. Administration with a high-fat meal significantly enhances absorption, increasing bioavailability up to 5-fold compared to fasting conditions [1] [2]. This food effect is clinically significant and emphasized in prescribing guidelines.
This compound undergoes rapid and extensive hepatic metabolism, primarily through oxidation to its key active metabolite [6] [2]:
Table: this compound Metabolic Pathway
| Compound | Metabolic Status | Key Characteristics | Clinical Significance |
|---|---|---|---|
| This compound | Parent drug | Poor solubility, minimal systemic exposure | Prodrug with limited direct activity |
| This compound Sulfoxide (ABZ-SO) | Primary metabolite | Active metabolite, asymmetric sulfur center | Principal therapeutic agent in systemic infections |
| This compound Sulfone (ABZ-SO₂) | Secondary metabolite | Inactive compound | Terminal oxidation product |
| (+)-Albendazole Sulfoxide | Enantiomer | Active form | Contributes to anthelmintic efficacy |
| (-)-Albendazole Sulfoxide | Enantiomer | Active form | Contributes to anthelmintic efficacy |
The conversion to this compound sulfoxide occurs primarily in the liver and intestinal mucosa, with this active metabolite reaching plasma concentrations substantially higher than the parent compound [6]. This compound sulfoxide has a plasma half-life of approximately 8.5 hours and is further oxidized to the inactive sulfone metabolite [5].
This compound metabolic pathway showing conversion to active sulfoxide metabolite and enantiomers.
Accurate quantification of this compound and its metabolites requires sophisticated analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most widely employed method.
Several HPLC methods have been developed for the quantitative determination of this compound and its main metabolites in plasma and pharmaceutical formulations [6]. Key methodological considerations include:
For complex veterinary formulations containing multiple anthelmintics, a recently developed stability-indicating HPLC-DAD method enables simultaneous quantification of this compound in combination with other drugs [7]:
Table: HPLC Parameters for this compound Combination Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Stationary Phase | Zorbax C18 (4.6 × 250 mm, 5 µm) | Reverse-phase column |
| Mobile Phase | 1 mL Triethylamine/L water, pH 3.5 (glacial acetic acid):Acetonitrile (20:80, v/v) | Isocratic elution |
| Flow Rate | 2 mL/min | Constant flow |
| Detection | DAD at 210 nm | Maximum sensitivity wavelength |
| Linearity Range | 15.15 - 93.75 μg/mL for this compound | R² > 0.999 |
| Run Time | ~10 minutes | Efficient separation |
This method successfully separates this compound from abamectin, levamisole HCl, and closantel in Q-DRENCH oral suspension, demonstrating specificity in the presence of degradation products formed under stress conditions (photo, thermal, acidic, basic, and oxidative) [7].
Benzimidazole resistance has become a significant concern in veterinary parasites and is emerging in human parasites, threatening the long-term utility of this drug class.
The primary mechanism of this compound resistance involves mutations in parasite beta-tubulin genes that alter drug binding affinity [4]:
Beyond primary tubulin mutations, several factors contribute to treatment failure and emerging resistance:
The evolving landscape of this compound research focuses on addressing limitations and expanding applications:
This compound (ABZ) is rapidly metabolized in the liver through two primary oxidation pathways [1] [2] [3]. The table below summarizes the key cytochrome P450 enzymes involved.
| Metabolic Pathway | Primary CYP Enzyme(s) | Contribution Notes | Key Evidence |
|---|---|---|---|
| S-oxidation to this compound Sulfoxide (ABZSO) | CYP3A4, CYP2J2, FMO | ABZSO is the primary pharmacologically active metabolite [1] [2] [3]. | Metabolite formation in recombinant enzymes and HLMs; correlation analysis [1]. |
| Further S-oxidation to this compound Sulfone (ABZSO2) | CYP1A2, CYP3A4 | ABZSO2 is considered an inactive metabolite [2] [4]. | Correlation with antipyrine clearance (CYP marker) in patients [4]. |
| Hydroxylation to hydroxythis compound | CYP2J2 | Predominant enzyme for ABZ hydroxylation [1]. | Recombinant enzyme activity & correlation in HLMs [1]. |
| Hydroxylation to hydroxyfenbendazole | CYP2C19, CYP2J2 | Major enzymes for this analogous benzimidazole [1]. | Recombinant enzyme activity & correlation in HLMs [1]. |
This metabolic network can be visualized in the following pathway diagram.
This compound is metabolized via multiple CYP-dependent pathways. ABZSO is the active metabolite.
The catalytic efficiency of different recombinant human CYP enzymes in the hydroxylation of this compound and its analog, fenbendazole, is quantified below [1].
| P450 Enzyme | This compound Hydroxylation Rate (μl/min/pmol P450) | Fold Difference vs. Others | Fenbendazole Hydroxylation Rate (μl/min/pmol P450) | Fold Difference vs. CYP2D6 |
|---|---|---|---|---|
| CYP2J2 | 0.34 | 3.9× >CYP2C19; 8.1× >CYP2E1 | 1.94 | 8.4× >CYP2D6 |
| CYP2C19 | 0.087 | -- | 2.68 | 11.7× >CYP2D6 |
| CYP2E1 | 0.042 | -- | -- | -- |
| CYP2D6 | -- | -- | 0.23 | -- |
The findings summarized above are derived from standard in vitro drug metabolism techniques. The workflow for identifying and characterizing the involved CYP isoforms typically follows a multi-step approach, as visualized below.
A standard workflow for identifying drug-metabolizing CYP isoforms using in vitro methods.
| Year | Milestone | Key Event / Significance |
|---|---|---|
| 1975 | Discovery | Created by scientists at Smith, Kline and French laboratories [1]. |
| 1980s-1990s | Regulatory Approvals | Approved for hydatid disease and neurocysticercosis by the FDA [2] [3]. |
| 2018-present | Combination Therapy Development | Albendazole-ivermectin fixed-dose combination demonstrates superior efficacy against Trichuris trichiura compared to this compound alone [4] [5]. |
| 2024 | New Formulation Approval | First chewable this compound tablet (400mg) from Mepro Pharmaceuticals receives WHO prequalification, enhancing treatment for children [6]. |
| 2025 (Jan) | Regulatory Milestone (EU) | Committee for Medicinal Products for Human Use (CHMP) adopted a positive opinion for ivermectin/albendazole fixed-dose combination to treat soil-transmitted helminths and lymphatic filariasis [4]. |
This compound's development continues, with research exploring new therapeutic areas and optimizing existing treatments.
The following diagram illustrates the synergistic mechanism of the this compound-ivermectin combination therapy.
For researchers, several technical aspects are critical in this compound's application and development.
This compound's journey from a foundational antiparasitic to a drug with modern combinatorial and repurposing applications demonstrates its continued scientific and clinical relevance.
Albendazole is a broad-spectrum benzimidazole anthelmintic used extensively for treating parasitic infections caused by cestodes, trematodes, and nematodes. Its clinical effectiveness depends not only on its mechanism of action but also on its unique pharmacokinetic properties, particularly its tissue distribution and elimination characteristics. This compound is characterized by low aqueous solubility and consequently exhibits poor oral bioavailability of less than 5% in humans when administered alone [1] [2]. This limitation is clinically managed through co-administration with fatty meals, which can enhance absorption by up to five-fold compared to fasting conditions [1].
The drug undergoes rapid first-pass metabolism in the liver, where it is converted primarily to its active metabolite, this compound sulfoxide (ABZSO), which is further metabolized to this compound sulfone (ABZSO2) and other oxidative metabolites [3] [2]. The systemic exposure to the parent drug is generally low, with this compound sulfoxide being the primary circulating active moiety responsible for therapeutic effects against systemic parasitic infections [1]. Understanding the disposition characteristics of this compound is particularly important for optimizing its efficacy against tissue-dwelling parasites while minimizing potential toxicities to human hosts.
Research on Yellow River carp (Cyprinus carpio haematopterus) conducted in 2025 provides detailed quantitative insights into the tissue distribution of this compound and its metabolites following a single oral administration of 12 mg/kg body weight. The study revealed marked tissue-specific variations in drug concentration, with the highest levels observed in metabolically active tissues and those involved in excretion [4].
Table 1: Maximum Concentration (Cmax) of this compound Across Tissues in Yellow River Carp
| Tissue | Cmax (μg/mL or μg/g) |
|---|---|
| Intestine | 3.34 |
| Liver | 2.42 |
| Gills | 1.71 |
| Kidney | 1.61 |
| Bile | 1.01 |
| Plasma | 0.70 |
| Skin-on Muscle | 0.65 |
Table 2: Maximum Concentration (Cmax) of this compound Sulfoxide Across Tissues
| Tissue | Cmax (μg/mL or μg/g) |
|---|---|
| Bile | 3.78 |
| Kidney | 1.89 |
| Liver | 1.54 |
| Intestine | 1.13 |
| Gills | 0.89 |
| Skin-on Muscle | 0.76 |
| Plasma | 0.46 |
The distribution data demonstrates several important patterns. The elevated concentrations of this compound in the liver and kidney suggest these organs serve as primary sites for metabolism and elimination [4]. The notably high concentration of this compound sulfoxide in bile (3.78 μg/mL or μg/g) indicates biliary excretion is a significant pathway for this metabolite [4]. The prolonged elimination half-life of this compound across tissues, particularly in skin-on muscle (37.92 hours), liver (32.07 hours), and gills (31.92 hours), demonstrates the drug's tendency to persist in tissues much longer than in plasma (19.86 hours) [4].
The tissue distribution profile has direct clinical relevance for treating various parasitic infections. The effective drug concentrations in liver and lung tissues support this compound's efficacy against hydatid disease caused by Echinococcus granulosus larvae in these organs [2]. The differential distribution between parent drug and metabolites across tissues informs residue depletion studies for food-producing animals, with withdrawal periods varying based on the marker residue selected (7 days using EU MRL standards versus no withdrawal period using Chinese standards for Yellow River carp) [4].
The elimination of this compound involves complex metabolic pathways and multiple excretion routes that contribute to its overall clearance from the body. The process begins with hepatic metabolism, proceeds through systemic circulation, and ends with excretion via biliary and renal routes.
This compound elimination follows a multi-step process beginning with hepatic metabolism and proceeding through specific excretion routes. The primary metabolic conversion involves oxidation to the active sulfoxide metabolite, followed by further oxidation to inactive forms that are eliminated from the body.
This compound undergoes extensive hepatic metabolism primarily through oxidation reactions. The initial S-oxidation to this compound sulfoxide (ABZSO) is mediated by both flavin-containing monooxygenases (FMO) and cytochrome P450 enzymes, particularly CYP3A isoforms [5]. This primary metabolite is then further oxidized to this compound sulfone (ABZSO2), a reaction primarily catalyzed by CYP1A1 enzymes [5]. Research in rat models has demonstrated that this compound treatment can significantly induce cytochrome P450 enzymes, particularly CYP1A1 and CYP2B subfamilies, which may potentially influence the metabolism of concurrently administered drugs [5].
The metabolite profile contributes significantly to therapeutic and toxicological outcomes. This compound sulfoxide serves as the primary active metabolite against systemic parasitic infections, while this compound sulfone is considered pharmacologically inactive [5]. The embryotoxicity of this compound in rats has been attributed specifically to the sulfoxide metabolite rather than the parent compound or sulfone derivative [5].
The elimination half-life of this compound sulfoxide in humans ranges between 8-12 hours following a single 400 mg dose [3] [2]. The biliary system serves as the major excretion pathway for this compound and its metabolites, with biliary concentrations of this compound sulfoxide comparable to plasma levels [3]. This accounts for the high concentrations observed in bile in tissue distribution studies [4]. In contrast, renal excretion represents a minor elimination pathway, with less than 1% of the administered dose recovered in urine as this compound sulfoxide [3]. The species-dependent variations in excretion are noteworthy, with ruminants primarily excreting the drug through kidneys, while humans eliminate it mainly via bile duct [6].
At the molecular level, this compound exerts its anthelmintic effects through specific interactions with parasite cytoskeletal components and disruption of essential cellular processes. The primary mechanism involves binding to beta-tubulin subunits of parasitic microtubules, inhibiting their polymerization and assembly [7] [3] [2]. This interaction occurs at the colchicine-sensitive site of tubulin, preventing the formation of microtubules essential for numerous cellular functions [3].
Recent research using the model cestode Mesocestoides corti has revealed that the tegumental tissue of parasitic flatworms represents a particularly sensitive target for this compound [7]. The tegument contains highly organized microtubule bouquets that radiate from cytoplasmic bridges and are essential for intracellular transport and protein turnover [7]. At therapeutically relevant concentrations, this compound specifically disrupts tegumental microtubules, leading to impaired protein transport from cytons to the distal tegument and reduced incorporation of newly synthesized proteins into the tegumental surface [7].
Beyond its effects on microtubules, this compound causes metabolic disruption in parasites through several secondary mechanisms. The drug impairs glucose uptake and depletes glycogen stores by disrupting microtubule-dependent transport processes [3] [2]. At higher concentrations, this compound inhibits mitochondrial enzymes in the Krebs cycle, particularly fumarate reductase, reducing ATP production and causing energy depletion [3]. Recent evidence also indicates that this compound induces a global decrease in protein synthesis in cestodes, independent of the unfolded protein response, which may contribute to its anthelmintic efficacy [7].
The administration of this compound with food is a critical factor in optimizing its therapeutic efficacy, particularly for systemic parasitic infections. A 2021 study demonstrated that a high-fat meal (approximately 50 g of fat) doubles the area under the concentration-time curve (AUC) and maximum concentration (Cmax) of both this compound and this compound sulfoxide compared to a low-fat breakfast [1]. This enhancement is attributed to improved drug solubility and lymphatic transport, bypassing some first-pass metabolism [1] [2].
For systemic infections such as neurocysticercosis or hydatid disease, administration with a high-fat meal is essential to achieve therapeutic drug concentrations at the site of infection [1] [2]. In contrast, for intraluminal intestinal infections, administration on an empty stomach may be preferable to maximize drug exposure within the gastrointestinal lumen [2]. The dosing schedule typically involves repeated administration due to the drug's short half-life, with common regimens ranging from 400 mg single dose for intestinal nematodes to 400 mg twice daily for 28-day cycles for tissue infections [2].
This compound exhibits several clinically significant drug interactions that impact its metabolic disposition. Concomitant administration with CYP450 inducers such as phenobarbital, phenytoin, rifampin, and carbamazepine can reduce this compound sulfoxide concentrations by up to 50% [2]. Conversely, CYP450 inhibitors like cimetidine can increase this compound sulfoxide bioavailability by up to 50% [2]. The co-administration of corticosteroids, particularly dexamethasone, is common in neurocysticercosis treatment to reduce inflammation associated with parasite death, and may increase this compound bioavailability [2].
Table 3: Clinical Monitoring Parameters for this compound Therapy
| Monitoring Parameter | Frequency | Clinical Significance |
|---|---|---|
| Liver Function Tests (ALT, AST) | Baseline and every 2 weeks during therapy | Detect drug-induced hepatotoxicity |
| Complete Blood Count with Differential | Baseline and every 2 weeks during therapy | Monitor for bone marrow suppression |
| Ophthalmologic Examination | Before initiation (for neurocysticercosis) | Establish baseline retinal status |
Regular clinical monitoring is essential during prolonged this compound therapy. The most common adverse effects include headaches and elevated liver enzymes, occurring in 10-20% of patients [2]. More serious side effects include hepatotoxicity, bone marrow suppression (leukopenia, anemia, thrombocytopenia), and in neurocysticercosis, neurological symptoms related to inflammatory responses to dying parasites [2]. This compound is classified as FDA pregnancy category C and should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus [2].
This compound demonstrates a complex pharmacokinetic profile characterized by extensive tissue distribution, particularly to liver and kidney, and elimination primarily through hepatic metabolism and biliary excretion. The tegument of parasitic flatworms has been identified as a particularly sensitive target tissue, where this compound disrupts microtubule organization and protein turnover. The active metabolite, this compound sulfoxide, plays a crucial role in the drug's therapeutic efficacy against systemic infections.
The U.S. Food and Drug Administration (FDA) has approved albendazole for the treatment of the following conditions, with specific dosing regimens outlined in the table below [1] [2] [3].
| Indication | Parasitic Cause | Recommended Adult & Pediatric Dose (≥60 kg) | Recommended Adult & Pediatric Dose (<60 kg) | Treatment Cycle |
|---|---|---|---|---|
| Cystic Hydatid Disease | Larval form of the dog tapeworm, Echinococcus granulosus [1] | 400 mg twice daily with meals [4] | 15 mg/kg/day in divided doses twice daily with meals (max: 800 mg/day) [4] | 28-day cycle followed by a 14-day drug-free interval; total of 3 cycles [4] |
| Parenchymal Neurocysticercosis | Active lesions caused by larval forms of the pork tapeworm, Taenia solium [1] | 400 mg twice daily with meals [4] | 15 mg/kg/day in divided doses twice daily with meals (max: 800 mg/day) [4] | 8 to 30 days [4] |
Adjunctive Therapy for Neurocysticercosis: Concomitant use of oral or intravenous corticosteroids is recommended to prevent cerebral hypertensive episodes during the first week of antihelminthic therapy. Appropriate anticonvulsant therapy should also be administered as needed [4].
This compound is used for numerous other parasitic infections, though these are considered off-label in the U.S. The table below summarizes key uses and dosing based on guidelines from the CDC and other expert sources [1] [3] [5].
| Indication | Pathogen(s) | Recommended Dosage |
|---|---|---|
| Ascariasis | Ascaris lumbricoides [1] | 400 mg orally as a single dose [4] |
| Pinworm Infection | Enterobius vermicularis [1] | 400 mg as a single dose, repeated in 2 weeks [4] |
| Hookworm Infection | Ancylostoma duodenale, Necator americanus [1] | 400 mg orally as a single dose [4] |
| Trichuriasis (Whipworm) | Trichuris trichiura [1] | 400 mg once daily for 3 days [4] |
| Strongyloidiasis | Strongyloides stercoralis [1] | 400 mg twice daily for 7 days [4] |
| Cutaneous Larva Migrans | Ancylostoma species [1] [5] | 400 mg once daily for 3 to 7 days [4] |
| Visceral Larva Migrans | Toxocara species [5] | 400 mg twice daily for 5 days [4] |
| Giardiasis | Giardia duodenalis (metronidazole-resistant) [1] | Not fully specified in sources, commonly used. |
| Loiasis | Loa loa (to reduce microfilaremia) [4] | 200 mg twice daily for 21 days [4] |
| Microsporidiosis | Encephalitozoon species [5] | 400 mg twice daily [4] |
Combination Therapy: The fixed-dose combination of ivermectin/albendazole has shown synergistic activity and has received a positive opinion from the European Medicines Agency for treating soil-transmitted helminth infections and lymphatic filariasis [5]. Ivermectin targets the parasite's nervous system, while this compound disrupts its microtubules, leading to immobilization and death [5].
This compound exerts its anthelmintic effect through a multi-faceted mechanism primarily involving the disruption of microtubule formation.
The primary mode of action is the selective and irreversible binding of its active metabolite, This compound sulfoxide, to the beta-tubulin subunit of parasitic cytoskeletal proteins. This binding inhibits the polymerization of microtubules [1] [2]. The consequences are degenerative changes in the parasite's tegument and intestinal cells, leading to impaired uptake of glucose and depletion of glycogen stores [2]. At high concentrations, this compound sulfoxide inhibits key metabolic enzymes like fumarate reductase and malate dehydrogenase, blocking the Krebs cycle and leading to a critical reduction in ATP production. The combined effects of energy depletion and cytoskeletal destruction ultimately lead to parasite immobilization and death [1] [2].
For researchers studying drug efficacy, here is a summarized protocol from a recent clinical trial investigating this compound for the treatment of Loa loa microfilaremia [6].
This compound (ABZ), a benzimidazole carbamate derivative, has been widely used as an anti-helminthic drug since its FDA approval in 1982. In recent years, drug repurposing efforts have revealed its potent antiproliferative properties against various cancer types, generating significant interest in oncology research. The compound's known safety profile and low cost make it an attractive candidate for cancer therapy development. This compound's primary mechanism of action involves tubulin binding, which disrupts microtubule formation and leads to cell cycle arrest at the G2/M phase [1]. Additionally, it inhibits angiogenesis by reducing VEGF and HIF-1α activity and demonstrates pleiotropic effects on multiple cellular processes, including apoptosis induction and disruption of energy metabolism [1].
The translational potential of this compound has been demonstrated across diverse cancer models, including pancreatic, colorectal, glioblastoma, melanoma, and head and neck cancers [2] [1] [3]. Research has revealed that this compound exhibits preferential activity against HPV-negative head and neck squamous cell carcinoma lines compared to HPV-positive lines, highlighting its potential for targeting aggressive cancer subtypes with limited treatment options [1]. These application notes consolidate optimized protocols for evaluating this compound's anti-proliferative effects in various cancer models, providing researchers with standardized methodologies to advance the preclinical development of this repurposed drug.
This compound has demonstrated broad-spectrum efficacy against diverse cancer types through multiple mechanisms of action. The compound's anti-proliferative activity has been systematically evaluated across various cancer cell lines, revealing consistent patterns of response. Head and neck squamous cell carcinoma (HNSCC) models have shown particular sensitivity, with HPV-negative cell lines exhibiting significantly greater susceptibility than HPV-positive lines [1]. The average IC50 value for responsive HPV-negative HNSCC lines was approximately 152 nM, compared to variable responses in HPV-positive lines [1].
The compound's efficacy extends beyond HNSCC, with demonstrated activity in pancreatic cancer models where this compound significantly decreased the growth of SW1990 and PANC-1 cell lines in a time- and dose-dependent manner [2]. In colorectal cancer, high-throughput screening of 1,600 FDA-approved drugs identified this compound as having the most promising anti-CRC properties, inhibiting tumor growth in both xenograft models and patient-derived organoids [3]. Additionally, this compound has shown significant anti-melanoma activity in both in vitro and in vivo models, with synergistic effects observed when combined with the CDK4/6 inhibitor palbociclib [4].
Table 1: Summary of this compound Antiproliferative Effects Across Cancer Models
| Cancer Type | Cell Lines Tested | IC50 Values | Key Findings | Reference |
|---|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma | 20 HNSCC cell lines (14 HPV-, 6 HPV+) | Average 152 nM for HPV- lines | 93% of HPV- lines responded vs 50% of HPV+ lines | [1] |
| Pancreatic Cancer | SW1990, PANC-1 | Time- and dose-dependent decrease | Suppressed proliferation, migration, induced apoptosis | [2] |
| Colorectal Cancer | SW620, HCT116, DLD-1 | Significant growth inhibition | Inhibited growth in xenograft models and organoids | [3] |
| Melanoma | A375, SK-MEL-28, B16F10 | Dose-dependent inhibition | Synergistic effect with CDK4/6 inhibitor palbociclib | [4] [5] |
| Glioblastoma | C6, RG2, U87 | Variable by cell line | Synergistic cytotoxicity with melatonin | [6] |
| Breast Cancer | MCF7, MDA-MB-231 | 100 μM for significant effect | MCF7 more sensitive than MDA-MB-231 | [5] |
The cellular responses to this compound treatment consistently include G2/M cell cycle arrest and apoptosis induction across multiple cancer types [1] [3] [4]. Flow cytometry analyses have confirmed increased proportions of cells in G2/M phase following this compound treatment, accompanied by biochemical markers of apoptosis such as PARP cleavage [1]. Additionally, this compound has been shown to inhibit cell migration in both 2D and 3D models, suggesting potential anti-metastatic properties [2] [1]. These consistent findings across diverse cancer models support this compound's potential as a broad-spectrum anticancer agent with multiple mechanisms of action.
The foundation of reliable this compound proliferation assays begins with proper cell culture techniques and compound preparation. Researchers should maintain cancer cell lines in their recommended media, typically DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere [1] [4] [5]. It is critical to ensure cells are in the logarithmic growth phase at the time of experimentation, as cell cycle synchronization may be necessary for specific mechanistic studies [3]. For this compound preparation, create a stock solution in DMSO at a concentration of 2000 μM (or higher, depending on the maximum test concentration needed), then serially dilute in culture medium to achieve working concentrations [6]. The final DMSO concentration should never exceed 0.5% to avoid solvent toxicity [6].
This compound's poor aqueous solubility presents a challenge for in vitro studies, which can be addressed through formulation optimization. Researchers have explored various strategies, including the development of This compound salts with benzenesulfonic acid, methanesulfonic acid, and p-toluenesulfonic acid to enhance solubility and bioavailability [7]. These salts have demonstrated improved antiparasitic activity while maintaining safety profiles, suggesting potential utility in cancer models [7]. When preparing treatment media, it is recommended to use freshly prepared solutions for each experiment and include appropriate vehicle controls containing the same DMSO concentration as treated samples.
The MTT assay represents the most widely used method for evaluating this compound's effects on cell proliferation. Seed cells in 96-well plates at optimal densities (3,000-5,000 cells per well for most lines) and allow them to adhere for 24 hours [4] [5]. Treat cells with a concentration range of this compound (typically from 1 nM to 100 μM) for 24-72 hours, then add MTT solution (5 mg/mL in medium) and incubate for 3-4 hours at 37°C [4]. After careful removal of the medium, dissolve the formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader. Include positive controls (untreated cells) and blank controls (medium without cells) for normalization.
For enhanced reliability, complement MTT assays with clonogenic survival assays to evaluate long-term effects. Seed cells at lower density (1,000 cells per well in 6-well plates), treat with this compound for the entire duration of colony formation (typically 7-14 days), then fix with 4% paraformaldehyde and stain with crystal violet [4]. Count colonies manually or using image analysis software like ImageJ. The PrestoBlue assay provides an alternative to MTT with increased sensitivity, utilizing the reducing power of living cells to convert resazurin to fluorescent resorufin [3]. For this assay, add PrestoBlue reagent directly to the culture medium (1:10 ratio), incubate for 1-3 hours, and measure fluorescence (560Ex/590Em) or absorbance.
Table 2: this compound Proliferation Assay Optimization Parameters
| Parameter | Recommended Conditions | Considerations |
|---|---|---|
| Cell Seeding Density | 3,000-5,000 cells/well (96-well plate) | Optimize based on doubling time; ensure 70-80% confluency at end of assay |
| This compound Concentration Range | 1 nM - 100 μM | Include 8-10 serial dilutions for accurate IC50 determination |
| Treatment Duration | 24-72 hours | Time-dependent effects observed; 72 hours often optimal |
| Serum Concentration | 10% FBS | Reduced serum (2-5%) may enhance this compound effects |
| Solvent Control | DMSO ≤0.5% | Higher concentrations cause cellular stress |
| Incubation Conditions | 37°C, 5% CO2, 95% humidity | Standard mammalian cell culture conditions |
| Assay Endpoints | MTT, PrestoBlue, colony formation | Multiplex approaches recommended for validation |
Elucidating the mechanisms of cell death induced by this compound provides critical insights into its anticancer properties. The Annexin V/propidium iodide (PI) staining protocol represents the gold standard for apoptosis quantification [3]. After this compound treatment (typically 24-48 hours), harvest cells by gentle trypsinization, wash with cold PBS, and resuspend in binding buffer. Add APC-conjugated Annexin V and 7-AAD (or FITC-Annexin V and PI) according to manufacturer instructions, incubate for 15-20 minutes in the dark, and analyze by flow cytometry within 1 hour [3] [4]. This method distinguishes early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) populations.
To complement flow cytometric analysis, examine apoptotic markers by immunoblotting. Extract proteins from this compound-treated cells using RIPA buffer with protease and phosphatase inhibitors, separate by SDS-PAGE, and transfer to PVDF membranes [4]. Probe with antibodies against cleaved caspase-3, cleaved PARP, and other apoptosis regulators [1] [4]. This compound treatment has been shown to induce dose-dependent PARP cleavage, with visible effects starting at 0.5 μM and increasing at higher concentrations [1]. Additionally, evaluate morphological changes associated with apoptosis using fluorescent DNA-binding dyes like Hoechst 33342 or DAPI to visualize chromatin condensation and nuclear fragmentation.
This compound's well-established impact on microtubule dynamics necessitates thorough cell cycle analysis to confirm G2/M arrest. After treatment (typically 48 hours), harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol at 4°C for at least 2 hours or overnight [4]. Centrifuge fixed cells, resuspend in PBS containing RNase A (20 μg/mL) and propidium iodide (50 μg/mL), then incubate for 30 minutes at room temperature in the dark [3] [4]. Analyze stained cells by flow cytometry, collecting at least 10,000 events per sample, and determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software such as FlowJo.
This compound treatment consistently induces G2/M phase accumulation across cancer types. In melanoma cells, this arrest correlates with decreased CDK1 and cyclin B1 protein levels [4]. In HNSCC models, this compound increased the G2/M population from approximately 15% in controls to over 30% in treated cells [1]. Normal control cells (e.g., WI38) show significantly less G2/M accumulation following this compound treatment, suggesting cancer-selective effects [1]. For enhanced mechanistic insights, combine cell cycle analysis with tubulin visualization using immunofluorescence. Stain this compound-treated cells with anti-α-tubulin antibodies, which typically reveals a dose-dependent change from normal cytoplasmic tubulin distribution to perinuclear clumping, confirming the compound's effect on microtubule organization [1].
This compound's effects on cancer cell motility represent an important aspect of its potential anti-metastatic activity. The wound healing/scratch assay provides a straightforward method to evaluate two-dimensional migration. Seed cells in 6- or 12-well plates and culture until confluent. Create a scratch using a sterile pipette tip, wash to remove detached cells, and add fresh medium containing this compound [2]. Capture images at regular intervals (0, 12, 24 hours) and quantify migration by measuring the gap closure using image analysis software. This compound has demonstrated significant inhibition of migration in susceptible HNSCC lines at doses ≥0.5 μM, independent of HPV status [1].
For more sophisticated analysis of invasive capacity, employ Transwell migration assays with Matrigel-coated membranes. Seed serum-starved cells in the upper chamber of Transwell inserts with this compound-containing medium, while placing complete growth medium in the lower chamber as a chemoattractant [2] [3]. After 24-48 hours of incubation, fix migrated cells on the membrane underside with methanol and stain with crystal violet. Count cells in multiple fields under a microscope or extract and measure stained dye for quantification. This compound treatment has been shown to decrease pancreatic cancer cell migration in both 2D and 3D models in a dose-dependent manner [2]. These functional assays complement proliferation data by providing insights into this compound's potential to inhibit metastatic behavior.
The synergistic potential of this compound with other therapeutic agents represents a promising research direction. For combination studies with CDK4/6 inhibitors like palbociclib, treat melanoma cells with both compounds simultaneously for 48-72 hours [4]. Determine synergy using the Chou-Talalay method, which calculates a Combination Index (CI) where CI <1 indicates synergy, CI=1 additivity, and CI>1 antagonism [6] [4]. This approach revealed significant synergy between this compound and palbociclib in melanoma models, resulting in enhanced tumor growth inhibition in vivo [4].
Similarly, evaluate combinations with melatonin for glioblastoma models. Prepare stock solutions of this compound (2000 μM) and melatonin (200 mM) in DMSO and ethanol respectively, then serially dilute in culture medium [6]. Treat glioma cells (C6, RG2, U87) with both agents for 72 hours and assess viability using MTT assays. Calculate CI values to determine if the interaction is synergistic, additive, or antagonistic. These combinations have demonstrated enhanced cytotoxicity through simultaneous induction of autophagy and apoptosis [6]. For all combination studies, include appropriate single-agent and vehicle controls, and consider using matrix dosing designs to comprehensively characterize interaction patterns across multiple concentration ratios.
This compound Mechanism of Action
While 2D culture systems provide valuable initial data, three-dimensional models better recapitulate the tumor microenvironment and often predict in vivo responses more accurately. For this compound studies, establish tumor spheroids using low-adhesion plates or implement patient-derived organoid (PDO) models when available [3]. In colorectal cancer research, this compound demonstrated significant growth inhibition in both 3D-cultured tumors and mouse xenograft models, validating the translational potential observed in conventional 2D cultures [3]. When progressing to animal studies, utilize this compound doses of 50 mg/kg dissolved in sesame oil, administered via intraperitoneal injection every two days, as this regimen has shown efficacy in melanoma xenograft models [4].
Consider This compound metabolites in experimental design, particularly this compound sulfoxide (ALBSO), which forms after hepatic metabolism and crosses biological barriers more efficiently than the parent compound [6]. ALBSO readily penetrates the blood-brain barrier, achieving approximately half the concentration in cerebrospinal fluid compared to plasma, making it particularly relevant for glioblastoma research [6]. Some studies indicate that combinations of this compound with its metabolites may produce synergistic effects, as demonstrated in malignant glioma cells where this compound combined with ALBSO and melatonin enhanced cytotoxic activity through concurrent induction of autophagy and apoptosis [6].
Proper data normalization and statistical analysis are crucial for reliable interpretation of this compound proliferation assays. Normalize viability data to vehicle-treated controls (set as 100% viability) and blank wells (set as 0% viability) [6]. Calculate IC50 values using nonlinear regression of log(concentration) versus normalized response (variable slope) in GraphPad Prism or similar software [1] [3]. For combination studies, apply the Chou-Talalay method to determine combination indices using software such as CompuSyn [6]. Report data as mean ± SEM from at least three independent experiments performed in triplicate, using student's t-test for comparisons between two groups and ANOVA with appropriate post-hoc tests for multiple comparisons [3].
Interpret findings in the context of This compound's unique properties, including its potential to induce loss of heterozygosity (LOH) through chromosome missegregation [8]. While this genotoxic effect contributes to cancer cell death, it may also theoretically accelerate tumor development in specific genetic contexts, particularly in individuals with pre-existing tumor suppressor gene mutations [8]. Additionally, recognize that this compound's effects extend beyond proliferation inhibition to include anti-angiogenic activity and immunomodulation, as demonstrated by its ability to enhance CD8+ T cell infiltration and activation in combination with oncolytic virus therapy [9]. These pleiotropic effects underscore the importance of comprehensive assessment beyond basic proliferation metrics when evaluating this compound's anticancer potential.
These application notes provide comprehensive methodologies for evaluating the anti-proliferative effects of this compound across various cancer models. The standardized protocols enable consistent assessment of this repurposed drug's potential, facilitating comparison across studies and cancer types. The integration of basic proliferation assays with mechanistic investigations of cell death, cell cycle arrest, and functional effects on migration provides a robust framework for preclinical evaluation. As research progresses, further optimization of this compound formulations—including the development of salts with enhanced solubility [7]—may improve its pharmacological properties and therapeutic potential. These methodological foundations support the continued investigation of this compound as a promising, cost-effective candidate for cancer therapy.
Albendazole (ABZ), a benzimidazole carbamate anthelmintic, has demonstrated promising antiproliferative activity across various human cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis [1] [2] [3]. The determination of its half-maximal inhibitory concentration (IC50) is a fundamental step in evaluating its potential as a repurposed anticancer agent.
The following sections provide a consolidated summary of its activity and detailed protocols for efficacy assessment.
The cytotoxic activity of this compound is highly dependent on the cell line, exposure time, and metabolic capacity of the cells. The table below summarizes key IC50 values reported in recent studies.
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (μM) | IC50 Value (μg/mL) | Exposure Time | Assay Used | Key Characteristics | Citation |
|---|---|---|---|---|---|---|---|
| Cholangiocarcinoma | RBE | 3.39 - 5.43 μM | - | 72 h | CCK-8 | Aggressive bile duct cancer. | [4] |
| Cholangiocarcinoma | FRH-0201 | 2.04 - 8.39 μM | - | 72 h | CCK-8 | Aggressive bile duct cancer. | [4] |
| Head & Neck Sq. Cell Carcinoma (HNSCC) | Panel of 13 HPV- lines | Avg. 0.152 μM | - | Not Specified | Proliferation Assay | Preferential activity in HPV-negative lines. | [1] |
| Ovarian Cancer | 1A9 (PTX-Sensitive) | 0.237 μM | - | 120 h | MTT | Parental cell line. | [2] |
| Ovarian Cancer | 1A9PTX22 (PTX-Resistant) | 0.351 μM | - | 120 h | MTT | Paclitaxel-resistant subline. | [2] |
| Melanoma | A375 | - | - | 48 h | MTT | Synergy with CDK4/6 inhibitor Palbociclib. | [5] |
| Melanoma | SK-MEL-28 | - | - | 48 h | MTT | Synergy with CDK4/6 inhibitor Palbociclib. | [5] |
| Colon Cancer | Various (e.g., SW620, HCT116) | Effective | - | 48 h | PrestoBlue | Identified via HTS of 1600 FDA drugs; overcomes chemoresistance. | [6] |
| Hepatoma | HepG2 | - | 6.4 μg/mL | 72 h | MTT | Metabolic activity reduces cytotoxicity. | [7] |
| Hepatoma | FaO | - | 1.0 μg/mL | 72 h | MTT | Metabolic activity reduces cytotoxicity. | [7] |
| Fibroblast (Non-Cancer) | Balb/c 3T3 | - | 0.2 μg/mL | 72 h | MTT | Highly sensitive non-cancer control. | [7] |
| Normal Hepatocytes | Primary Rat Hepatocytes | >100 μg/mL | >100 μg/mL | 72 h | MTT | Extensive metabolism to less toxic metabolites. | [7] |
Below is a generalized and validated protocol for determining the IC50 of this compound on cancer cells in vitro, synthesized from multiple studies.
After the incubation period, cell viability is measured.
Using MTT Assay:
Using PrestoBlue Assay:
Upon establishing IC50, the mechanism of action can be investigated. This compound primarily functions as a tubulin polymerization inhibitor, disrupting microtubule dynamics.
The diagram below illustrates the key signaling pathways and cellular responses triggered by this compound treatment.
Key mechanistic experiments to validate this pathway include:
These consolidated application notes and protocols provide a robust framework for evaluating the anticancer activity of this compound in vitro. The summarized data reveals its broad-spectrum efficacy and highlights key experimental parameters crucial for obtaining reliable and reproducible IC50 values, thereby supporting its investigation as a repurposed oncology therapeutic.
The following table summarizes pivotal in vivo studies demonstrating Albendazole's antitumor efficacy across various cancer models.
| Cancer Model | ABZ Formulation & Route | Dosing Regimen | Key Efficacy Findings | Reported Mechanisms | Citation |
|---|---|---|---|---|---|
| HCT-116 Colorectal Cancer Xenograft | ABZ/HPβCD complex, Intraperitoneal (i.p.) | 50 mg/kg, single dose for PK; repeated for efficacy [1] | Significant tumor growth delay, longer survival vs. conventional suspension [1] | Improved pharmacokinetic profile (higher AUC and Cmax) [1] | |
| Ehrlich Ascitic Carcinoma | Not specified, likely suspension | 20 mg/kg, daily for 9 days [2] | ~32% tumor growth inhibition; ~50% increase in survival time [2] | Induced oxidative stress, DNA damage (γH2AX), apoptosis (↑Bax/Bcl-xL ratio) [2] | |
| RM-1 Prostate Cancer & GL261 Glioma | Combined with Oncolytic Virus M1 (OVM1) | ABZ dosage not specified in provided excerpts [3] | Enhanced anti-tumor effects in immunocompetent mice only [3] | Immunomodulation: ↑CD8+ T cell infiltration/activation, ↓PD1 expression [3] | |
| Colorectal Cancer Xenograft & PDTOs | Not specified | Dosage not specified in provided excerpts [4] | Inhibited tumor growth; sensitized chemoresistant cells to 5-FU and oxaliplatin [4] | G2/M phase arrest, apoptosis via RNF20/Eg5 pathway modulation [4] |
A major challenge with this compound is its poor water solubility. The table below compares different formulation strategies.
| Formulation | Key Characteristics | Impact on Pharmacokinetics / Efficacy | Citation |
|---|---|---|---|
| Conventional Suspension (HPMC) | Poor aqueous solubility (0.2 μg/mL), low oral bioavailability [1] | Standard for oral administration; limited absorption and variable efficacy [1] |
| HPβCD/Acetic Acid Complex | Ionization and complexation dramatically improves aqueous solubility [1] | i.p. administration in mice: • ~7.3x higher AUC of active metabolite ABZSO • ~18x higher Cmax of ABZSO • Superior antitumor efficacy vs. suspension [1] | |
This compound exerts its antitumor effects through multiple pathways, as illustrated in the following workflow.
This protocol provides a methodology for evaluating this compound's efficacy in a colorectal cancer xenograft model, based on the cited studies.
1. Drug Formulation Preparation
2. In Vivo Xenograft Study Design
3. Key Endpoint Analysis
Albendazole is a broad-spectrum benzimidazole carbamate extensively used against parasitic infections including neurocysticercosis, hydatid disease, and soil-transmitted helminth infections [1]. Despite its clinical importance, this compound suffers from very low oral bioavailability (<5% in humans) due to its poor aqueous solubility and extensive first-pass metabolism [2] [3]. This limitation represents a significant challenge for achieving therapeutic concentrations, particularly for systemic parasitic infections.
The co-administration with high-fat meals has been established as a fundamental strategy to overcome this compound's bioavailability limitations. This compound is a class II compound under the Biopharmaceutical Classification System, characterized by low solubility but high permeability [4]. The presence of dietary fat enhances bioavailability through several mechanisms: increased solubilization in the gastrointestinal tract, stimulation of bile secretion which further promotes solubilization, and potentially modulation of metabolic processes [2] [3]. The active metabolite, This compound sulfoxide, is primarily responsible for the therapeutic effects against systemic infections, and its plasma concentrations have been directly correlated with clinical efficacy [2] [5].
The composition of the high-fat meal is critical for achieving consistent bioavailability enhancement. Based on clinical studies, the high-fat meal should provide approximately 900-1000 kcal with a fat content of 50-60% of total caloric intake [2]. This typically translates to 50-60 grams of fat per meal. The meal should contain balanced proportions of other macronutrients, with approximately 15% protein (35-40 grams) and 25-30% carbohydrates (60-70 grams) [2].
The specific meal composition used in clinical trials included items such as whole milk, eggs, sausage, French fries, and oil for frying, providing a total of approximately 912 kcal with 56.7% from fat, 15.3% from protein, and 28% from carbohydrates [2]. This composition has demonstrated consistent and significant improvements in this compound absorption compared to low-fat alternatives.
Table 1: Composition of high-fat meal for this compound administration
| Food Component | Quantity | Protein (g) | Carbohydrates (g) | Fat (g) | Calories |
|---|---|---|---|---|---|
| White bread | 60 g | 4.7 | 34.8 | 0.6 | 163.2 |
| Whole milk | 200 ml | 6.6 | 10 | 7.2 | 132 |
| One egg | 80 g | 10 | 0 | 8.9 | 120 |
| French fries | 100 g | 2.5 | 18 | 0.2 | 84 |
| Sausage | 50 g | 11 | 1 | 10.5 | 142.5 |
| Oil (for frying) | 30 g | 0 | 0 | 30 | 270 |
| Total | 34.8 | 63.8 | 57.4 | 911.7 |
Source: Adapted from PMC.ncbi.nlm.nih.gov [2]
The administration protocol requires careful attention to timing and conditions to maximize therapeutic outcomes. Patients should fast for at least 10 hours overnight before administering this compound with the high-fat meal [2]. The complete high-fat meal should be consumed within 20 minutes, followed by this compound administration 10 minutes after meal completion [2]. The drug should be administered with 240 mL of water, and tablets may be crushed or chewed if patients have difficulty swallowing [6].
For systemic infections such as neurocysticercosis and hydatid disease, the recommended dosing is 400 mg twice daily with high-fat meals [6] [7]. The duration of treatment varies by indication: 8-30 days for neurocysticercosis and 28-day cycles followed by 14-day drug-free intervals for hydatid disease (typically 3 cycles) [6] [7]. For intestinal parasites without systemic involvement, single-dose therapy may be sufficient, though the meal recommendation remains important for optimal absorption [1].
For pediatric populations, weight-based dosing (15 mg/kg/day in divided doses, maximum 800 mg/day) should be maintained with proportional high-fat meals [7]. For patients with hepatic impairment, more frequent monitoring is essential as this compound is primarily metabolized in the liver [1] [6]. In patients with extrahepatic biliary obstruction, systemic exposure to this compound sulfoxide is increased and elimination is prolonged, requiring dose adjustment [8].
Figure 1: Workflow for this compound Administration with High-Fat Meal
Well-designed pharmacokinetic studies are essential for evaluating the impact of food on this compound bioavailability. A crossover design is recommended, where subjects receive this compound under both fasting and high-fat conditions separated by an appropriate washout period (typically 7 days) [2]. This design allows each subject to serve as their own control, reducing interindividual variability.
Studies should enroll healthy volunteers or target patient populations with careful inclusion/exclusion criteria. For a standard bioequivalence trial, 12-24 participants typically provide sufficient statistical power [2]. Blood sampling should be conducted at appropriate intervals: pre-dose (baseline) and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 7, 8, 11, 15, 19, 24, and 32 hours post-dose to adequately characterize the concentration-time profile [2]. Plasma samples should be separated by centrifugation at 4°C for 10 minutes at 1900×g and stored at -80°C until analysis [2].
The quantification of this compound and its metabolites requires sensitive and specific analytical methods. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is the preferred method, providing the necessary sensitivity and selectivity [2]. The analytical method should be properly validated according to regulatory guidelines with a lower limit of quantification (LLOQ) of 5 ng/mL for this compound and 10 ng/mL for this compound sulfoxide [2].
Sample preparation typically involves solid-phase extraction (SPE) using appropriate internal standards such as phenacetin [2]. Chromatographic separation can be achieved using a Zorbax XDB-CN column with an isocratic mobile phase consisting of water with 1% acetic acid (40%) and methanol (60%) at a flow rate of 1 mL/min [2]. Detection and identification should be performed using mass spectrometry with electrospray ionization (ESI) in positive ion and multiple-reaction monitoring (MRM) mode [2].
Table 2: Key pharmacokinetic parameters for this compound bioavailability assessment
| Parameter | Symbol | Definition | Impact of High-Fat Meal |
|---|---|---|---|
| Maximum Concentration | Cmax | Peak plasma concentration of this compound sulfoxide | ~2-fold increase [2] |
| Area Under the Curve | AUC0-t | Total exposure to this compound sulfoxide over time | ~2-fold increase [2] |
| Time to Maximum Concentration | Tmax | Time to reach peak concentration | Variable, may decrease |
| Elimination Half-Life | T1/2 | Time for concentration to reduce by half | ~8-12 hours (unchanged) [3] |
| Systemic Availability | F | Fraction of dose reaching systemic circulation | Increases from <5% to significantly higher |
Several advanced formulation approaches have been investigated to further enhance this compound bioavailability beyond food effects. Lipid nanocapsules (LNCs) have demonstrated particular promise, with studies showing significantly improved plasma and tissue concentrations compared to conventional formulations [4]. These nanocapsules typically have a size of approximately 50 nm with a low polydispersity index (PI < 0.2) and high drug load (>90%) [4].
Other innovative approaches include This compound-cyclodextrin complexes, solid dispersions, microcrystals, nanocrystals, and solid lipid nanoparticles [4]. Each of these technologies aims to address the fundamental limitation of this compound's poor aqueous solubility through different physicochemical principles. When combined with high-fat meal administration, these formulations may provide synergistic benefits for bioavailability enhancement.
Approprient animal models are essential for evaluating new this compound formulations. Murine models of cystic echinococcosis and neurocysticercosis have been widely used and provide valuable pharmacokinetic and efficacy data [4]. For brain penetration studies, healthy mice can be utilized to establish baseline distribution characteristics, with this compound metabolites measured in brain tissue homogenates using validated HPLC methods [4].
Dosing in mouse models typically involves oral administration of 28 mg/mL this compound suspension or advanced formulation, with tissue collection at predetermined time points [4]. Sample processing includes homogenization of brain tissue in purified water followed by extraction with ethyl acetate and chromatographic analysis [4]. These models have demonstrated that This compound sulfoxide is the primary metabolite detected in brain tissue, with concentrations significantly influenced by formulation approach.
The clinical importance of high-fat co-administration is supported by multiple studies. A comprehensive systematic review and modeling analysis confirmed that receipt of a fatty meal prior to treatment was consistently associated with increased this compound sulfoxide systemic availability, leading to higher peak plasma concentrations and total drug exposure [5]. This enhanced pharmacokinetic profile is particularly crucial for tissue-dwelling parasites, where drug penetration is essential for efficacy.
However, recent field studies have shown variable results regarding the translation of pharmacokinetic improvements to clinical outcomes. A randomized controlled trial in Uganda found that while dual-dose this compound significantly improved cure rates for hookworm infection compared to single-dose (96.4% vs. 83.9%), the addition of avocado as a fatty food source did not significantly improve cure rates or egg reduction rates [9]. This suggests that the relationship between fat-enhanced bioavailability and clinical efficacy may be complex and potentially infection-specific.
Table 3: Impact of dosing and food on this compound efficacy against hookworm
| Treatment Group | Cure Rate (%) | 95% Confidence Interval | Egg Reduction Rate (%) | Statistical Significance |
|---|---|---|---|---|
| Single-dose this compound | 83.9 | 75.7-90.2 | 94.5 | Reference |
| Dual-dose this compound | 96.4 | 90.9-99.0 | 97.6 | OR: 5.07, 95% CI: 1.61-15.96, p=0.002 |
| This compound without avocado | 89.1 | - | 94.2 | Reference |
| This compound with avocado | 90.1 | - | 97.0 | OR: 1.24, 95% CI: 0.51-3.03, p=0.622 |
Source: Adapted from Kim et al. [9]
The administration of this compound with high-fat food represents a simple yet effective strategy to significantly enhance the bioavailability and therapeutic potential of this essential antiparasitic medication. The protocol outlined herein provides researchers and clinicians with evidence-based guidelines for optimizing this compound therapy, particularly for systemic parasitic infections where adequate drug exposure is critical for successful treatment outcomes.
Future research should focus on standardizing the high-fat meal composition across different cultural and regional dietary practices, developing validated biomarkers for treatment response monitoring, and exploring novel formulation technologies that can provide more consistent bioavailability independent of food effects. Additionally, further studies are needed to better understand the relationship between enhanced bioavailability and clinical efficacy across different parasitic infections and patient populations.
This compound (ABZ), a broad-spectrum benzimidazole anthelmintic, has been a cornerstone of parasitic infection treatment for decades. Its primary mechanism of action involves inhibiting tubulin polymerization, thereby disrupting microtubule formation in parasitic cells, which leads to impaired glucose uptake and eventual parasite immobilization and death [1]. While this compound monotherapy remains effective for many helminth infections, emerging challenges including variable treatment efficacy against certain parasites like Trichuris trichiura and the potential development of anthelmintic resistance have prompted research into combination therapies [2] [3].
The rationale for combination therapy extends beyond simply overcoming resistance. Strategic drug combinations can target different metabolic pathways simultaneously, potentially enhancing efficacy through synergistic effects and enabling shorter treatment durations. Additionally, combinations may reduce the selection pressure for resistant parasites when each drug targets different molecular pathways. Current research focuses on identifying optimal partners for this compound, including other anthelmintics with complementary mechanisms, antibiotics that target essential bacterial symbionts, and novel compounds that enhance this compound's bioavailability or activity [4] [5].
Numerous clinical studies have demonstrated the enhanced efficacy of this compound combination therapies compared to monotherapy approaches across various parasitic infections. The table below summarizes key clinical findings:
Table 1: Clinical Efficacy of this compound Combination Therapies
| Combination | Parasite Indication | Efficacy Outcomes | Safety Profile | Reference |
|---|---|---|---|---|
| This compound + Praziquantel | Persistent neurocysticercosis in children | 62% complete resolution vs 26.3% with ABZ monotherapy; Significant reduction in lesion area (p=0.006) | No increased seizure recurrence or adverse drug reactions | [6] |
| This compound + Ivermectin | Soil-transmitted helminthiasis (Trichuris) | RR: 2.86 vs ABZ monotherapy (95% CI: 1.66-4.93); Superior efficacy against hookworm (RR: 2.31) | No significant difference in adverse effects vs monotherapy | [3] |
| This compound + Moxidectin | Trichuris trichiura in children | Cure rate: 69% vs 16% with ABZ monotherapy (absolute difference: 53.2 percentage points) | Similar safety profile to placebo; mild, transient abdominal pain and headache | [7] |
| This compound + Ubenimex | Alveolar echinococcosis (mouse model) | Reduced cyst weight, number, invasion and fibrosis; Improved liver function parameters | Reduced liver damage markers (ALT, AST, TBIL, DBIL) | [5] |
| This compound + Rifampicin | Filarial infections (preclinical) | >99% Wolbachia depletion with 7-day treatment; Accelerated macrofilaricidal activity | Potential for shortened treatment duration | [4] |
The timing of assessment for efficacy outcomes varied across studies, typically ranging from 14-21 days for soil-transmitted helminths to 6 months for neurocysticercosis. The dose regimens also differed based on the specific parasite and patient population, with neurocysticercosis generally requiring longer treatment durations (8-30 days) compared to soil-transmitted helminths (often single-dose or 1-3 days) [6] [8] [7].
Study Design: Randomized, double-blind, placebo-controlled trial with three parallel groups [6].
Key Methodological Considerations: Concomitant use of anticonvulsants and corticosteroids may be necessary to manage inflammatory responses and prevent cerebral hypertension during treatment [8].
Animal Model: Male BALB/c specific pathogen-free mice (6-8 weeks old) infected with 2,000 E. multilocularis protoscoleces via intraperitoneal injection [5].
Table 2: In Vivo Dosing Regimen for this compound Combination Studies
| Combination | Albendose | Partner Drug Dose | Route | Treatment Duration | Model |
|---|---|---|---|---|---|
| ABZ + Ubenimex | 0.2 ml/20 g/day | 7.5 mg/kg/day | PO + IP | 8 weeks | Mouse AE model |
| ABZ + Rifampicin | 5 mg/kg bid (equivalent to human 400 mg) | 30-40 mg/kg | PO | 7 days | Filarial mouse model |
| ABZ + Praziquantel | 15 mg/kg/day | Not specified | PO | 30 days | Pediatric neurocysticercosis |
Imaging Techniques:
Parasitological Assessment:
Molecular Techniques:
The enhanced efficacy of this compound combinations stems from complementary mechanisms that target different biological pathways in parasites:
The following diagram illustrates the synergistic pathways of this compound combination therapies:
The This compound-praziquantel combination demonstrates particularly strong synergy in neurocysticercosis treatment. While this compound gradually damages the parasite tegument, praziquantel causes immediate contraction and tegument disruption, potentially enhancing this compound penetration and efficacy. This complementary action may explain the significantly higher complete resolution rate (62% vs 26.3%) observed in clinical trials [6].
The This compound-ivermectin combination exhibits stage-specific synergism against soil-transmitted helminths. While both drugs individually target different parasite stages, their combination provides comprehensive coverage against larval and adult forms. This is particularly evident in trichuriasis treatment, where the combination nearly triples efficacy compared to this compound monotherapy [3].
The This compound-ubenimex combination addresses the infiltrative growth pattern of E. multilocularis. This compound inhibits parasite glucose metabolism and growth, while ubenimex reduces invasion capacity by inhibiting LAP activity. This dual approach targets both parasite proliferation and tissue invasion mechanisms, resulting in reduced cyst weight, number, and fibrosis [5].
While this compound combinations generally demonstrate acceptable safety profiles, specific adverse events require monitoring:
Table 3: Safety Monitoring Protocol for this compound Combination Therapies
| Parameter | Baseline | During Treatment | Management of Abnormalities |
|---|---|---|---|
| Complete Blood Count | Required | Every 2 weeks | Interrupt treatment if significant decrease in WBC/neutrophils/platelets |
| Liver Function Tests | Required | Every 2 weeks | Discontinue if significant transaminase elevations (>5-10× ULN) |
| Neurological Assessment | For neurocysticercosis | As clinically indicated | Administer corticosteroids and anticonvulsants as needed |
| Pregnancy Test | For women of childbearing potential | N/A | Contraindicated in pregnancy; effective contraception during and 3 days post-treatment |
Special Population Considerations:
Several promising research directions are emerging in this compound combination therapy:
Successful implementation of this compound combination therapies requires:
The evidence supports combination therapy as a superior approach for several parasitic infections, particularly neurocysticercosis, trichuriasis, and filarial infections. As research continues, additional optimized combinations will likely emerge, further improving outcomes for patients with helminth infections.
Neurocysticercosis (NCC) represents a significant public health challenge and is the most common cause of acquired epilepsy worldwide. This parasitic infection of the central nervous system is caused by the larval stage of the pork tapeworm Taenia solium and manifests with diverse clinical presentations, primarily seizures and increased intracranial pressure. The management of NCC requires careful consideration of multiple factors including cyst location, viability, number, and size, as well as the individual patient's clinical presentation and immune response. Albendazole, a benzimidazole carbamate derivative, has emerged as a cornerstone of antiparasitic therapy for NCC due to its potent cysticidal activity and ability to penetrate the central nervous system.
The mechanism of action of this compound involves inhibition of tubulin polymerization in parasitic cells, leading to impaired glucose uptake and depletion of energy stores. This results in degenerative changes in the parasite's tegument and intestinal cells, ultimately causing parasite death. What makes this compound particularly valuable for neurocysticercosis treatment is its active metabolite, This compound sulfoxide, which achieves therapeutic concentrations in the cerebrospinal fluid and cyst fluid. The efficacy of this compound in NCC has been demonstrated in multiple clinical trials showing reduced seizure frequency and improved cyst resolution rates compared to placebo or symptomatic treatment alone.
The treatment of neurocysticercosis with this compound must be individualized based on cyst characteristics, location, and disease activity. The following standardized protocols represent the current evidence-based approaches:
Dosage Guidelines: The recommended this compound dosage for neurocysticercosis is 15 mg/kg/day administered in two divided doses, typically with a maximum daily dose of 800-1200 mg. Treatment duration varies from 8 to 30 days depending on cyst type and location, with longer courses recommended for extraparenchymal or extensive disease. [1] [2] [3]
Concomitant Medications: Corticosteroids (typically dexamethasone) should be initiated before this compound therapy (often 1-2 days prior) and continued throughout the treatment course to mitigate the inflammatory response to dying parasites. Additionally, antiepileptic drugs are recommended for patients with seizure presentations, with duration determined by seizure control and neuroimaging findings. [1] [2]
Administration Considerations: this compound should be administered with meals, particularly those containing fat, to enhance bioavailability. Tablets may be crushed and swallowed with water for patients with difficulty swallowing. For patients with persistent cysts after initial therapy, retreatment may be considered after a 2-4 week interval. [4] [3]
Table 1: Standard this compound Treatment Protocols Based on Cyst Characteristics
| Cyst Type/Number | This compound Dose | Treatment Duration | Adjunctive Therapy | Evidence Grade |
|---|---|---|---|---|
| 1-2 viable parenchymal cysts | 15 mg/kg/day divided BID | 10-14 days | Corticosteroids + AEDs if needed | Strong, moderate [1] |
| >2 viable parenchymal cysts | 15 mg/kg/day + Praziquantel 50 mg/kg/day | 10-14 days | Corticosteroids + AEDs if needed | Strong, moderate [1] |
| Single enhancing lesions | 15 mg/kg/day divided BID | 1-2 weeks | Corticosteroids + AEDs | Weak, moderate [1] |
| Subarachnoid/racemose cysts | 15 mg/kg/day divided BID | 30 days (may repeat) | High-dose corticosteroids | Weak, low [2] |
| Intraventricular cysts | Generally contraindicated | N/A | Surgical excision preferred | Strong, moderate [1] |
Calcified Parenchymal Neurocysticercosis: For patients with exclusively calcified cysts, antiparasitic therapy is not recommended as these represent dead parasites. Management focuses on symptomatic treatment with antiepileptic drugs for seizure control. In cases of refractory epilepsy with calcified lesions, surgical evaluation for removal of seizure foci may be considered. [1]
Intraventricular Neurocysticercosis: this compound monotherapy or combination therapy is relatively contraindicated for intraventricular cysts due to the risk of inflammatory response precipitating obstructive hydrocephalus. The preferred approach is surgical removal via neuroendoscopy when feasible. Ventricular shunt placement may be necessary for hydrocephalus management. [1] [2]
Subarachnoid Neurocysticercosis: For extensive subarachnoid disease (racemose cysts), prolonged this compound courses (≥30 days) combined with high-dose corticosteroids are typically required. These cases often need ventricular shunting and may benefit from combination therapy with this compound and praziquantel. [2]
Table 2: Monitoring Parameters During this compound Therapy
| Parameter | Baseline | During Treatment | Post-treatment | Clinical Significance |
|---|---|---|---|---|
| Liver Function Tests | Required | Every 2 weeks for treatments >14 days; before each cycle | As clinically indicated | Detect hepatotoxicity; discontinue if ALT/AST >2x ULN |
| Complete Blood Count | Required | Every 2 weeks for treatments >14 days; before each cycle | As clinically indicated | Monitor for bone marrow suppression |
| Neurologic Examination | Required | Regularly during treatment | At follow-up visits | Assess treatment response and symptom control |
| Neuroimaging (MRI preferred) | Required | Every 6 months until cyst resolution | As clinically indicated | Document radiologic response |
| Ophthalmologic Exam | Required (prior to initiation) | As clinically indicated | As clinically indicated | Rule out retinal involvement |
| Pregnancy Test (women of reproductive potential) | Required | As clinically indicated | N/A | This compound is pregnancy category C |
The pharmacokinetic profile of this compound is characterized by poor aqueous solubility and low oral bioavailability, which is significantly enhanced by co-administration with fatty meals. This compound undergoes rapid hepatic metabolism via cytochrome P450 1A2 to its primary active metabolite, this compound sulfoxide, which subsequently undergoes oxidation to the inactive this compound sulfone. The key pharmacokinetic parameters include:
Diagram 1: this compound Metabolic Pathway and Tissue Distribution. This compound undergoes extensive hepatic metabolism to its active sulfoxide metabolite, which crosses the blood-brain barrier and achieves therapeutic concentrations in cyst fluid and cerebrospinal fluid.
The metabolic pathway of this compound creates several clinically important drug interactions that impact treatment efficacy and safety:
Enzyme Inducers: Concomitant administration with CYP450 inducers such as phenytoin, carbamazepine, and fosphenytoin significantly decreases plasma levels of this compound sulfoxide by 40-50%, potentially compromising therapeutic efficacy. [3] Close monitoring is recommended, with possible dose adjustment based on clinical response.
Corticosteroids: Dexamethasone co-administration increases this compound sulfoxide plasma concentrations by approximately 50%, potentially through competitive inhibition of metabolic enzymes. This interaction is utilized therapeutically to enhance cysticidal activity. [6] [3]
Grapefruit Juice: Consumption of grapefruit juice may increase this compound bioavailability through inhibition of intestinal CYP3A4, though clinical significance remains uncertain. Patients should maintain consistent dietary habits during treatment. [3]
Praziquantel: Combination therapy with praziquantel results in increased this compound sulfoxide plasma concentrations, contributing to enhanced cysticidal efficacy observed in clinical studies. [6] [3]
The therapeutic efficacy of this compound for neurocysticercosis has been established through multiple randomized controlled trials and meta-analyses. Key findings include:
A prospective double-blind trial comparing 7 versus 14 days of this compound therapy demonstrated comparable efficacy (78% in both groups) with no statistical difference in cyst resolution at 3-month follow-up. Complete radiological cure was achieved in only 38% of patients, with poorer responses observed in those with more than 20 cysts. [7]
A dose optimization study evaluating 8, 15, or 30 days of this compound (800 mg/day) found that 8-day treatment was effective for most patients with cystic or encephalitic parenchymatous cysticercosis, with no apparent advantage to longer durations. This study also noted that routine use of high-dose steroids limited parasite destruction. [8]
Comparative trials have established that this compound is equivalent or superior to praziquantel in reducing the number of viable cysticerci. Combination therapy with both this compound and praziquantel demonstrates improved cyst resolution compared to this compound monotherapy in patients with three or more parenchymal cysts. [2] [6]
Table 3: Clinical Efficacy Outcomes from Key this compound Trials
| Study Design | Patient Population | Treatment Groups | Efficacy Outcomes | Adverse Events |
|---|---|---|---|---|
| Randomized, double-blind trial (Cysticercosis Working Group in Peru) [7] | Adults with active NCC (n=50) | 7 days (n=25) vs. 14 days (n=25) of this compound | 78% effectiveness in both groups; no difference in cyst reduction at 3 months | 38% with side effects, mainly mild GI symptoms |
| Dose optimization study [8] | NCC patients (n=53) | 8, 15, or 30 days of this compound 800 mg/day | 8 days effective for most patients; no advantage with longer courses | No reported toxicity attributable to this compound |
| Pharmacokinetic study [6] | NCC patients (n=32) | This compound alone vs. This compound + praziquantel | Increased this compound sulfoxide concentrations in combination group | No significant side effects reported |
| Case report [9] | NCC with this compound hypersensitivity | 12-step oral desensitization | Successful desensitization with dramatic improvement on MRI | No hypersensitivity reactions during desensitization |
The cysticidal efficacy of this compound-based regimens varies according to cyst characteristics and treatment protocols:
For patients with 1-2 viable parenchymal cysts, this compound monotherapy for 10-14 days is recommended, with cyst resolution rates typically exceeding 70-80%. [7] [1]
Patients with >2 viable parenchymal cysts show improved outcomes with combination therapy using this compound (15 mg/kg/day) plus praziquantel (50 mg/kg/day) for 10-14 days, with studies demonstrating significantly enhanced cyst clearance compared to monotherapy. [1] [6]
The pharmacokinetic synergy between this compound and praziquantel results in increased plasma concentrations of this compound sulfoxide, contributing to the enhanced efficacy of combination regimens without significantly increased toxicity. [6]
This compound therapy for neurocysticercosis is generally well-tolerated, but requires vigilant monitoring for potential adverse effects:
Hepatic Effects: Transient elevations of liver transaminases occur in 15-20% of patients receiving prolonged therapy. Serious hepatotoxicity is rare but may include hepatitis and acute liver failure. Baseline and periodic monitoring of liver function tests (every 2 weeks during treatment) is essential, with discontinuation if enzymes exceed 2-3 times the upper limit of normal. [4] [3]
Hematologic Effects: this compound may cause bone marrow suppression with leukopenia, granulocytopenia, thrombocytopenia, and rarely pancytopenia or aplastic anemia. Complete blood counts should be monitored at baseline and every 2 weeks during therapy, particularly for treatment courses exceeding 14 days. [4] [3]
Neurological Effects: Treatment-induced inflammatory responses to dying parasites may cause transient exacerbation of neurological symptoms including seizures, headaches, and meningeal signs in approximately 10-15% of patients. These effects are generally managed with increased corticosteroid dosing. [7] [2]
Other Adverse Effects: Gastrointestinal symptoms (nausea, abdominal pain) occur in 3-6% of patients, while rare cases of alopecia, rash, and hypersensitivity reactions have been reported. [3]
A comprehensive monitoring strategy is essential for safe this compound administration:
Baseline Assessment: Complete history and physical examination, liver function tests, complete blood count with differential, pregnancy test for women of reproductive potential, and ophthalmologic examination to rule out retinal involvement. [1] [3]
Treatment Monitoring: For courses exceeding 14 days, biweekly LFT and CBC monitoring is recommended. Neurologic status should be assessed regularly, and neuroimaging repeated approximately every 6 months until cyst resolution. [1] [3]
Inflammatory Response Management: Corticosteroids should be initiated before this compound and continued throughout treatment, with dose adjustment based on symptom severity. Patients should be educated about potential temporary worsening of neurological symptoms. [1] [2]
For patients with suspected IgE-mediated hypersensitivity to this compound, a 12-step oral desensitization protocol has been successfully implemented:
Pregnancy: this compound is classified as Pregnancy Category C based on animal studies showing embryotoxicity and teratogenicity at high doses. For pregnant women with active neurocysticercosis, the potential benefits must be carefully weighed against fetal risks. If treatment is deferred during pregnancy, symptomatic management with antiepileptic drugs and corticosteroids may be implemented. [2] [3]
Pediatric Patients: Safety in children under 6 years is not definitively established, though studies support use in children as young as one year old. Dosing follows weight-based protocols (15 mg/kg/day), with careful attention to dosage form administration in young children. [2]
Hepatic Impairment: Patients with pre-existing liver disease or elevated liver enzymes require enhanced monitoring as they are at increased risk for hepatotoxicity. Dose reduction or alternative therapies should be considered in severe hepatic impairment. [3]
Diagram 2: Neurocysticercosis Treatment Decision Algorithm. Management approach depends on cyst location, viability, and burden, with this compound-based regimens appropriate for viable parenchymal cysts.
This compound remains a cornerstone of neurocysticercosis management with well-established efficacy and safety profiles when administered according to evidence-based protocols. Optimal treatment requires careful patient selection, individualized dosing based on cyst characteristics, and diligent monitoring for adverse effects. The development of specialized protocols including desensitization regimens and combination therapy approaches has expanded treatment options for complex cases. Future research directions should focus on optimizing combination therapies, refining treatment duration for extraparenchymal disease, and developing novel agents for this compound-resistant cases.
This compound is a broad-spectrum benzimidazole carbamate anthelmintic that has become a cornerstone of global efforts to control and eliminate neglected tropical diseases (NTDs). Its mechanism of action involves binding to parasite β-tubulin, inhibiting microtubule polymerization, and disrupting cellular processes such as glucose uptake and reproduction in susceptible helminths. The versatility of this compound against diverse helminth infections, combined with its favorable safety profile and low cost, has established it as an essential tool in public health interventions worldwide. Mass drug administration (MDA) with this compound represents a key strategic approach endorsed by the World Health Organization for reducing the burden of soil-transmitted helminthiases (STH), lymphatic filariasis (LF), and other parasitic diseases in endemic regions.
The pharmacological profile of this compound contributes significantly to its utility in MDA programs. After oral administration, this compound undergoes rapid first-pass metabolism in the liver to its primary active metabolite, this compound sulfoxide, which exhibits substantial anthelmintic activity and enhanced tissue penetration, including the ability to cross the blood-brain barrier. The systemic availability of this compound sulfoxide is highly variable between individuals, influenced by factors such as gastric pH, intestinal metabolism, and dietary factors, particularly fat intake which can significantly enhance absorption. This variability has important implications for treatment efficacy and is a key consideration in optimizing MDA protocols [1].
Table: Key Pharmacological Properties of this compound
| Property | Characteristics | Implications for MDA |
|---|---|---|
| Mechanism of Action | Binds to β-tubulin, disrupts microtubule assembly | Broad-spectrum activity against nematodes |
| Active Metabolite | This compound sulfoxide | Enhanced tissue penetration |
| Metabolism | Hepatic (CYP450) | Significant first-pass effect |
| Systemic Availability | Low and variable | Enhanced by fatty meals |
| Safety Profile | Generally favorable | Suitable for large-scale administration |
The therapeutic efficacy of this compound stems from its unique mechanism of action targeting helminth β-tubulin. This specific binding affinity for parasite tubulin, which is approximately 250-400 times greater than its affinity for mammalian tubulin, underpins its selective toxicity against helminths while maintaining a favorable safety profile in human hosts. The drug's disruption of microtubule formation impairs critical cellular functions including nutrient uptake, cellular division, and motility in susceptible parasites, ultimately leading to their elimination from the host. This molecular targeting strategy has proven particularly effective against intestinal nematodes and tissue-dwelling larvae, making this compound exceptionally valuable for MDA campaigns targeting multiple helminth species simultaneously.
The pharmacokinetic profile of this compound presents both advantages and challenges for mass administration programs. This compound is poorly soluble in aqueous solutions and undergoes extensive hepatic metabolism primarily by cytochrome P450 enzymes (notably CYP3A4 and CYP2J2) and flavin-containing monooxygenases, resulting in the formation of this compound sulfoxide, the principal pharmacologically active metabolite. The systemic exposure to this compound sulfoxide demonstrates considerable inter-individual variability, influenced by factors including age, nutritional status, concomitant infections, and genetic polymorphisms in metabolic enzymes. This variability has been shown to impact treatment outcomes, with higher plasma concentrations of this compound sulfoxide correlating with improved efficacy against certain helminth species, particularly hookworm and Trichuris trichiura [1].
This compound is approved by regulatory authorities worldwide for human use and is included in the WHO Essential Medicines List, underscoring its public health importance. In the United States, this compound is approved by the FDA for specific indications including cystic hydatid disease and neurocysticercosis. However, for many NTDs targeted by MDA programs, this compound is used off-label based on WHO recommendations and extensive clinical evidence. The standard formulation used in MDA is a single 400mg chewable tablet, though combination products with other anthelmintics are increasingly being developed and evaluated to enhance efficacy and programmatic efficiency.
The availability and sourcing of this compound for MDA programs varies by region and context. In some countries, including the United States, the drug is not commercially available for all indications, and healthcare providers may need to obtain it through specific channels such as the Centers for Disease Control and Prevention (CDC) after confirmation of diagnosis. For large-scale MDA programs, this compound is typically donated by pharmaceutical manufacturers or procured through international mechanisms at significantly reduced costs, enabling widespread distribution in resource-limited settings where NTDs are most prevalent [2].
In Central African regions where loiasis (Loa loa) is co-endemic with lymphatic filariasis, the use of standard MDA regimens involving ivermectin is contraindicated due to the risk of serious adverse events, including encephalopathy, in individuals with high Loa loa microfilarial densities. To address this challenge, WHO has recommended an alternative strategy consisting of semiannual this compound monotherapy (400mg) coupled with integrated vector management. This approach has demonstrated significant success in reducing LF prevalence while avoiding the neurological complications associated with ivermectin in loiasis-endemic zones.
A community trial conducted in the Bandundu province of the Democratic Republic of the Congo provided strong evidence supporting this strategy. The implementation of semiannual this compound MDA from 2014 to 2017, achieving treatment coverages ranging between 56% and 88% of the eligible population (all individuals ≥2 years), resulted in dramatic reductions in LF parameters. Evaluation at 48 months (6 months after the 8th round of MDA) showed that W. bancrofti microfilaremia prevalence decreased from 12% to 0.9% (p<0.001), while antigenemia prevalence reduced from 31.6% to 8.5% (p<0.001). Importantly, no severe adverse effects were reported throughout the trial, confirming the safety of this approach in loiasis-coendemic areas [3].
Fixed-dose combinations of this compound with other anthelmintics represent an evolving approach to enhance therapeutic efficacy and programmatic efficiency. The combination of ivermectin and this compound has demonstrated improved cure rates against soil-transmitted helminths compared to this compound monotherapy, particularly for Trichuris trichiura infections which show lower responsiveness to single-dose this compound. Population pharmacokinetic studies have confirmed that the co-administration of these drugs does not significantly alter their individual pharmacokinetic profiles, supporting their compatibility in combination regimens [4].
WHO is currently developing guidelines on MDA combinations for neglected tropical diseases, recognizing the potential benefits of co-administering this compound, diethylcarbamazine, and ivermectin plus azithromycin in settings where multiple NTDs are co-endemic. This integrated approach represents a strategic shift from disease-specific activities toward more comprehensive interventions that address the full spectrum of endemic NTDs in a given population. The guideline development process, which includes input from international experts and public consultation, aims to establish evidence-based recommendations for safe and effective combination MDA strategies [5].
Table: this compound MDA Strategies for Different Programmatic Contexts
| Program Context | Recommended Regimen | Target Population | Treatment Interval | Evidence/Remarks |
|---|---|---|---|---|
| LF in loiasis-endemic areas | This compound 400mg alone | ≥2 years | Semiannual | 56-88% coverage reduced MF from 12% to 0.9% over 4 years [3] |
| Soil-transmitted helminthiases | This compound 400mg alone | School-age children (5-15 years); in high transmission, preschool children (1-4 years) and adults | Annual or semiannual depending on prevalence | Less effective against T. trichiura (33.33% CR) than A. lumbricoides (100% CR) [6] |
| LF in non-loiasis areas | This compound + ivermectin or diethylcarbamazine | ≥2 years | Annual | Fixed-dose combination shows appropriate pharmacokinetics [4] |
Comprehensive baseline assessment is a critical first step in designing an effective this compound MDA program. This assessment should include epidemiological mapping to determine the prevalence and intensity of target infections, demographic profiling of the target population, and evaluation of existing healthcare infrastructure and resources. Geospatial mapping techniques can help identify high-transmission foci and programmatic boundaries, enabling more targeted and efficient resource allocation. The baseline assessment should also identify potential implementation barriers, including geographical access challenges, seasonal population movements, and local cultural beliefs and practices that might influence program acceptance.
Stakeholder engagement must be initiated early in the planning process and maintained throughout program implementation. This includes formal engagements with ministry of health officials at national and district levels, traditional community leadership structures, healthcare workers, school administrators (for school-based programs), and local community-based organizations. Establishing community drug distributor (CDD) networks with representation from the communities they serve has been shown to significantly improve treatment coverage and acceptance. These CDDs require standardized training on drug pharmacology, administration protocols, identification of contraindications, management of mild adverse events, and accurate record-keeping procedures [3] [5].
The implementation phase of this compound MDA programs requires meticulous organization and monitoring to achieve target coverage rates (typically ≥65% of the total population in LF elimination programs). Drug distribution can be conducted through various channels including fixed-point distribution (health facilities, schools), house-to-house campaigns, or combination approaches. The choice of distribution strategy should be context-specific, considering factors such as population density, security, and available resources. During distribution, CDDs must systematically screen for contraindications, including known hypersensitivity to this compound or its components, and pregnancy (particularly during the first trimester), though WHO guidelines permit treatment during the second and third trimesters when the benefits outweigh risks.
Coverage validation is essential for assessing program performance and guiding improvements for subsequent rounds. This involves calculating the number of individuals treated as a proportion of the eligible population, with careful attention to accurate denominator data. Independent coverage surveys are recommended to validate reported coverage figures, as programmatic data may overestimate actual coverage due to population movement or inaccuracies in census data. These surveys should be conducted shortly after MDA rounds (within 2-4 weeks) and utilize appropriate sampling methodologies to generate representative coverage estimates at the implementation unit level [3] [6].
Although this compound is generally well-tolerated, systematic safety monitoring is an essential component of MDA protocols. The most commonly reported adverse events are mild and transient gastrointestinal symptoms such as abdominal pain, diarrhea, and nausea, which typically resolve without intervention. In loiasis-coendemic areas, even this compound monotherapy requires vigilance for potential serious adverse events, though the risk is substantially lower than with ivermectin-containing regimens. Programs should establish clear protocols for identifying, reporting, and managing adverse events, including referral pathways for severe reactions.
Post-treatment surveillance should include monitoring for both clinical adverse events and parasitological outcomes. In the Philippines study, parasitological assessment was conducted 14-21 days after treatment through collection of two stool samples from each participant, processed using the Kato-Katz method to determine cure rates and egg reduction rates. This rigorous assessment revealed the differential efficacy of single-dose this compound, with 100% cure rate for Ascaris lumbricoides but only 33.33% for Trichuris trichiura, informing programmatic decisions about potential need for alternative regimens in Trichuris-predominant areas [6].
Interindividual variation in this compound sulfoxide pharmacokinetics represents a significant challenge in optimizing MDA efficacy. Population pharmacokinetic studies have identified several key factors systematically associated with this variation:
Age-related differences: After adjusting for body weight-dependent dosing, children demonstrate significantly different this compound sulfoxide clearance rates compared to adults, resulting in variations in drug exposure following standardized weight-adjusted dosing. This has important implications for the design of pediatric dosing strategies in MDA programs targeting school-aged children [1].
Dietary influences: Administration of this compound with a fatty meal significantly enhances the systemic availability of this compound sulfoxide, with studies demonstrating increases in peak plasma concentration (C~max~) and total exposure (AUC). This effect can be substantial, with some studies reporting up to 5-fold increases in this compound sulfoxide availability when administered with high-fat meals compared to fasting conditions. This finding suggests that programmatic recommendations regarding timing of administration in relation to meals could significantly impact overall treatment efficacy [1].
Infection status: The presence of certain parasitic infections, particularly echinococcosis and neurocysticercosis, has been associated with altered this compound sulfoxide pharmacokinetic profiles compared to healthy individuals. These infection-related changes may reflect alterations in drug absorption, distribution, or metabolism in infected hosts, though the precise mechanisms require further investigation [1].
The pharmacokinetic variability of this compound sulfoxide has direct implications for the population-level efficacy of MDA programs. The flat exposure-response relationship observed in some studies suggests that achieving threshold drug concentrations in all treated individuals may be more important than maximizing concentrations in a subset of the population. This supports the strategy of optimizing bioavailability through programmatic measures such as coordinated administration with lipid-containing foods when feasible.
The differential efficacy of single-dose this compound against various soil-transmitted helminth species, with high cure rates against Ascaris lumbricoides but modest efficacy against Trichuris trichiura and hookworm, may partly reflect variations in drug exposure at the site of action. This has led to considerations of alternative dosing strategies, including multiple-day regimens for settings with high Trichuris prevalence. The Philippines study demonstrated that while single-dose this compound achieved 100% cure rate for A. lumbricoides, it reached only 33.33% for T. trichiura, despite a 51.25% egg reduction rate for the latter species [6].
Diagram: Factors Influencing this compound Sulfoxide Exposure and Efficacy
Research expansions into non-traditional applications of this compound have revealed promising therapeutic potential beyond its conventional anthelmintic indications. Preclinical studies have demonstrated that this compound and its active metabolite, this compound sulfoxide, possess anti-proliferative properties against various cancer cell lines, including malignant glioma. The combination of this compound with melatonin has shown synergistic cytotoxicity against glioma cells through the simultaneous induction of autophagy and apoptosis pathways, suggesting potential applications in oncology therapeutics [7].
In addition to its potential antineoplastic applications, this compound has shown anti-inflammatory properties in experimental models of inflammatory conditions. In a rat model of mesenteric ischemia-reperfusion injury, pretreatment with this compound (100 mg/kg and 200 mg/kg) ameliorated the inflammatory response through suppression of the NF-κB/TLR4/TNF-α/IL-6 signaling pathway. This immunomodulatory activity suggests potential applications for this compound in conditions characterized by dysregulated inflammatory responses, though clinical translation of these findings requires further investigation [8].
The WHO guideline development process for MDA combinations reflects an ongoing evolution in strategic approaches to NTD control and elimination. The current initiative to develop evidence-based recommendations for co-administering this compound, diethylcarbamazine, ivermectin, and azithromycin in integrated MDA programs represents a significant shift from vertical, disease-specific programs toward more coordinated, cross-cutting approaches. This "living guideline" approach is designed to accommodate emerging evidence and add new combination regimens as safety and efficacy data become available [5].
Implementation research continues to address critical questions regarding optimal implementation strategies for this compound MDA. Current investigations focus on refining target population definitions, optimizing treatment frequencies in different epidemiological contexts, enhancing coverage through improved community engagement strategies, and evaluating the impact of integrated approaches that combine MDA with complementary interventions such as water, sanitation, and hygiene (WASH) improvements. These research directions aim to address persistent challenges in NTD control, including the limited efficacy of single-dose this compound against Trichuris trichiura and the need for more effective strategies to interrupt transmission in high-burden settings [6] [5].
Diagram: this compound MDA Strategies and Implementation Considerations
This compound mass drug administration represents a cornerstone intervention in global efforts to control and eliminate neglected tropical diseases. The well-established safety profile, broad-spectrum activity, and favorable pharmacokinetic properties of this compound have enabled its widespread use in diverse programmatic contexts, from semiannual monotherapy for lymphatic filariasis in loiasis-endemic areas to combination regimens with other anthelmintics in settings with multiple co-endemic NTDs. The continuing evolution of MDA strategies, informed by emerging pharmacological evidence and implementation research, promises to enhance the efficiency and effectiveness of these public health programs.
Critical to the success of this compound MDA is attention to the practical implementation details that influence program coverage and therapeutic efficacy. These include understanding and addressing factors that affect drug pharmacokinetics, such as administration with fatty meals to enhance bioavailability; adapting strategies to local epidemiological contexts, such as considering alternative dosing regimens in areas with high Trichuris trichiura prevalence; and maintaining robust monitoring systems to track coverage, safety, and parasitological outcomes. As research continues to expand our understanding of this compound's potential applications beyond traditional anthelmintic uses, and as WHO guidelines evolve to support more integrated approaches to NTD control, this compound is likely to remain an essential tool in the global fight against parasitic diseases for the foreseeable future.
This compound is a broad-spectrum benzimidazole anthelmintic drug widely used in both human and veterinary medicine for treating various parasitic infections. Despite its therapeutic effectiveness, this compound presents significant biopharmaceutical challenges due to its poor aqueous solubility (approximately 0.0228 mg/mL in water at 25°C), which categorizes it as a Class II drug under the Biopharmaceutical Classification System (BCS), characterized by low solubility and high permeability [1]. This poor solubility profoundly impacts this compound's dissolution rate, gastrointestinal absorption, and ultimate oral bioavailability, which is reported to be less than 5% in humans [1] [2]. These properties make dissolution testing a critical quality control tool for predicting in vivo performance and ensuring batch-to-batch consistency.
The dissolution behavior of this compound exhibits significant dependence on both the apparatus configuration and hydrodynamic conditions employed during testing. Research has demonstrated that different USP apparatuses can yield discriminative dissolution profiles for this compound formulations, with the flow-through cell system (USP Apparatus 4) showing superior discriminatory power compared to the paddle apparatus (USP Apparatus 2) for differentiating release characteristics between reference and generic products [3] [4] [5]. These findings underscore the importance of appropriate apparatus selection and method validation to ensure dissolution testing provides meaningful predictions of in vivo performance.
For this compound dissolution testing, two USP apparatuses are predominantly used: USP Apparatus 2 (Paddle) and USP Apparatus 4 (Flow-Through Cell). Each system offers distinct advantages and limitations for evaluating this compound dissolution characteristics:
USP Apparatus 2 employs a rotating paddle assembly that creates mild convective forces within a closed vessel system. This apparatus is widely available, simple to operate, and specified in many compendial monographs. However, it may lack discriminative capacity for certain this compound formulations, particularly those with poor wettability or tendency to float [3].
USP Apparatus 4 utilizes a continuous flow of dissolution medium through a cell containing the dosage form. This open-system configuration maintains sink conditions more effectively, especially crucial for poorly soluble drugs like this compound, and provides more hydrodynamically defined flow patterns that can better discriminate formulation differences [3] [4].
Recent studies have directly compared the performance of USP Apparatus 2 and 4 for evaluating this compound tablet dissolution. The table below summarizes key findings from these comparative assessments:
Table 1: Comparison of this compound Dissolution Performance Between USP Apparatus 2 and 4
| Formulation Type | Apparatus 2 Performance | Apparatus 4 Performance | Discriminatory Capacity |
|---|---|---|---|
| Reference Product | Met USP specification (≥80% at 30 min) [3] | Met USP specification (≥80% at 30 min) [3] | Moderate |
| Generic Product A | Met USP specification (≥80% at 30 min) [3] | Markedly reduced dissolution performance [3] | High |
| Generic Product B | Failed to meet USP specification [3] | Significantly reduced dissolution performance [3] | High |
| All Products | Generally faster dissolution rates [3] | Slower dissolution rates but equivalent AUC [3] | High for comparative assessment |
The flow-through cell system (Apparatus 4) demonstrated superior discriminative capacity in differentiating the release characteristics between reference and generic this compound products, making it particularly valuable for comparative formulation studies and bioequivalence assessments [3] [4] [5]. Additionally, Apparatus 4 maintained more consistent sink conditions throughout the testing period, which is particularly advantageous for poorly soluble drugs like this compound where solubility limitations can complicate data interpretation.
The following diagram illustrates the comprehensive workflow for conducting this compound dissolution studies using either USP Apparatus 2 or 4:
Figure 1: Comprehensive workflow for this compound dissolution testing using USP Apparatus 2 or 4
Materials and Equipment:
Procedure:
Materials and Equipment:
Procedure:
Several formulation strategies have been investigated to improve the dissolution characteristics of this compound. The table below summarizes key approaches and their effectiveness:
Table 2: Formulation Strategies for Enhancing this compound Dissolution
| Formulation Approach | Methodology | Impact on Solubility/Dissolution | Key Findings |
|---|---|---|---|
| Salt Formation | Preparation of this compound salts with fumaric acid, D-tartaric acid, and hydrochloric acid [1] | 1.8-2.6-fold solubility increase; 3-25-fold dissolution rate improvement [1] | ABZ-HCl demonstrated optimal performance with significant bioavailability enhancement [1] |
| Spray Drying with Hydrophilic Excipients | Co-spray drying with sugars (lactose, sucrose, glucose) and polyols (mannitol, sorbitol) [2] | 1.8-2.6-fold solubility increase; 3-25-fold dissolution rate improvement [2] | Industrial scalability with only 4% excipient content; dramatic 21-fold dissolution improvement achievable [2] |
| Surfactant Incorporation | Use of ionic (SLS) and non-ionic (Cremophor A25) surfactants [2] | Variable effects: SLS reduced solubility while Cremophor A25 enhanced it [2] | Surfactant selection critical due to potential ionic interactions with ABZ [2] |
| Chewable Tablet Optimization | Wet granulation with SLS, PVP-K30, and cross carmellose sodium [7] | 91.5% release in 30 min; similarity factor (f2) of 62 compared to reference [7] | Optimal formulation: 1.911% SLS, 3.128% PVP-K30, 4.95% CCM [7] |
These formulation approaches demonstrate that through careful excipient selection and processing techniques, the dissolution limitations of this compound can be substantially mitigated, potentially leading to improved in vivo performance and therapeutic outcomes.
For comparing this compound dissolution profiles, model-independent approaches provide direct numerical metrics without assuming specific release kinetics:
Difference Factor (f1): Calculates percent difference between two curves at each time point. Values of 0-15 indicate similarity [6].
Similarity Factor (f2): Measures the similarity in percentage dissolution between profiles. Values of 50-100 suggest similarity [6].
Dissolution Efficiency (DE%): Represents area under the dissolution curve up to time t, expressed as percentage of rectangle described by 100% dissolution [2].
Mean Dissolution Time (MDT): Provides the mean time for drug dissolution, with lower values indicating faster dissolution rates [6].
Dissolution data for this compound formulations have been effectively described by various mathematical models:
Weibull Model: This model has demonstrated excellent fit for this compound dissolution kinetics, with reported r² values exceeding 0.99 across various products [3] [4] [6]. The Weibull function is expressed as:
Where M(t) is amount dissolved at time t, M₀ is total amount dissolved, T is location parameter, a is scale parameter, and b is shape parameter.
Korsemeyer-Peppas Model: Useful for identifying release mechanisms, this model has also shown good fit for this compound bolus formulations [6]:
Where Mₜ/M∞ is fraction of drug released, k is release rate constant, and n is release exponent indicative of mechanism.
Research indicates that the Weibull and Korsemeyer-Peppas models typically provide the best fit for this compound release data, making them particularly valuable for comparing formulation performance and understanding underlying release mechanisms [6].
Current USP standards for this compound tablets specify that not less than 80% (Q) of the labeled amount should dissolve within 30 minutes when using USP Apparatus 2 with 0.1 N HCl as dissolution medium [3]. However, studies have shown that not all commercial products meet this specification, with some generic formulations failing to achieve the required release profile [3] [6].
For this compound products, in vitro dissolution testing serves as a crucial tool for predicting in vivo performance, particularly due to the drug's BCS Class II classification. The FDA's Center for Drug Evaluation and Research (CDER) often recommends using in vitro dissolution tests as a surrogate for in vivo bioequivalence studies, specifically suggesting 900 mL of 0.1 N HCl as the dissolution medium [6]. This approach provides a practical and cost-effective method for assessing the dissolution characteristics of oral dosage forms while avoiding complex and expensive animal models.
This compound dissolution testing requires careful method selection and validation to ensure predictive results. USP Apparatus 4 demonstrates superior discriminative capacity for differentiating release characteristics between formulations, while USP Apparatus 2 remains valuable for quality control applications. The comprehensive protocols outlined in this document provide researchers with standardized methodologies for conducting robust dissolution studies. Additionally, the described formulation strategies offer pathways to enhance this compound dissolution, potentially improving therapeutic outcomes for this important antiparasitic medication.
This compound is a broad-spectrum anthelmintic medication recognized by the World Health Organization as an essential medicine for treating parasitic infections. Despite its therapeutic effectiveness, this compound faces a significant pharmaceutical challenge: it is practically insoluble in water (aqueous solubility of approximately 0.2 μg/mL at 25°C), which results in poor and variable oral bioavailability (<5% in humans). This limitation substantially reduces its clinical efficacy and necessitates high dosing frequencies, potentially leading to increased side effects. The drug is classified as BCS Class II (low solubility, high permeability), meaning that solubility and dissolution rate are the primary factors limiting its absorption.
Researchers have developed multiple strategies to overcome this compound's solubility limitations, including salt formation, solid dispersions, surfactant systems, cyclodextrin complexation, and hydrotropy. Each approach offers distinct mechanisms and advantages while presenting unique challenges in formulation development. The following table summarizes the most current and effective solubility enhancement techniques, their mechanisms, and key performance metrics based on recent scientific studies:
Table 1: this compound Solubility Enhancement Techniques Comparison
| Technique | Mechanism | Key Formulation Components | Solubility Improvement | Bioavailability Enhancement |
|---|---|---|---|---|
| Salt Formation | Protonation of benzimidazole group, crystal lattice energy modification | HCl, fumaric acid, D-tartaric acid | ABZ-HCl shows optimal performance [1] [2] | Substantial increase in AUC(0–24) and Cmax [1] [2] |
| Solid Dispersion | Conversion to amorphous state, molecular-level mixing | PEG6000/Poloxamer 188, PVP K30/Poloxamer 188 | 5.9-fold increase in exposure [3] [4] | 1.64 times commercial tablets [3] [4] |
| Surfactant Systems | Micellar solubilization, improved wetting | Tween 80, Solutol HS 15, Lipoid S75 | Up to 90% solubility improvement [5] | Not specifically reported |
| Cyclodextrin Complexation | Host-guest inclusion in hydrophobic cavity | SBE-β-CD, HP-β-CD | 6-8 mg/mL (up to 40,000-fold increase) [6] | Potent cytotoxicity in ovarian tumor cells [6] |
| Hydrotropy | Molecular aggregation, complexation | Sodium salicylate, sodium acetate, urea | Up to 80.7% drug release [7] [8] | Not specifically reported |
| SMEDDS | Self-microemulsification in GI tract | Sesame oil, soybean oil, Tween80, Solutol HS15 | 100% drug release within 30 minutes [9] | 1.3 times higher than commercial tablets [9] |
What is the most effective method for enhancing this compound solubility for oral administration?
Based on current research, solid dispersion techniques using polymer carriers like PEG6000/Poloxamer 188 or PVP K30/Poloxamer 188 have demonstrated exceptional results, showing a 5.9-fold increase in drug exposure and 1.64-times higher bioavailability compared to commercial tablets. These systems work by converting crystalline this compound into an amorphous state through molecular-level mixing, significantly enhancing dissolution rates and absorption. The solvent method with pH adjustment using trace HCl in methanol has proven particularly effective for creating homogeneous solid dispersions [3] [4].
Which hydrotropic agents show the best performance for this compound solubility?
Recent comparative studies indicate that sodium salicylate achieves the highest solubility enhancement among common hydrotropic agents, enabling up to 80.7% drug release from this compound formulations. The effectiveness follows this order: sodium salicylate (80.7%) > urea (76.5%) > sodium acetate (75.2%) > sodium citrate (73.2%) > sodium benzoate (25.9%). The superior performance of sodium salicylate is attributed to its aromatic ring with an electron-donating hydroxyl group, which facilitates stronger molecular interactions with this compound through potential hydrogen bonding and aggregation mechanisms [7] [8].
Can this compound salt forms provide sufficient stability for practical formulation?
Yes, comprehensive stability studies demonstrate that this compound salts (particularly ABZ-HCl) exhibit robust physical stability under various stress conditions, including strong light irradiation (4500 ± 500 lux), high humidity (92.5 ± 5% RH), elevated temperatures (50 ± 2°C), and accelerated test conditions (40°C/75 ± 5% RH). These salt forms maintain their structural integrity and dissolution profiles under pharmaceutically relevant storage conditions, making them viable for commercial development. The salt formation strategy represents a simple, scalable approach that doesn't require complex manufacturing processes [1] [2].
What factors are critical for successful this compound-cyclodextrin complexation?
Optimal complexation requires careful control of several parameters: (1) pH environment - acidic conditions (pH 2.3) where this compound is ionized; (2) concentration of ionized this compound - 8.0 mg/mL for SBE-β-CD and 7.0 mg/mL for HP-β-CD in 40% CD solutions; (3) complexation time - up to 72 hours for maximum complexation; and (4) temperature - room temperature (25°C) generally provides adequate results. The physical state of this compound (ionized in acetic acid) significantly enhances complexation efficiency compared to suspended powder forms [6].
How can I assess whether solubility improvements translate to better bioavailability?
In vivo pharmacokinetic studies in animal models (typically rats or mice) provide the most direct evidence of bioavailability enhancement. Key parameters to monitor include: AUC(0-24) (area under the concentration-time curve), Cmax (maximum concentration), and Tmax (time to reach maximum concentration). Successful formulations typically show substantial increases in AUC(0-24) and Cmax compared to unmodified this compound or commercial formulations. For example, this compound salts have demonstrated significant improvements in these parameters, confirming enhanced systemic exposure [1] [2].
Table 2: Troubleshooting Common this compound Solubility Enhancement Problems
| Problem | Possible Causes | Solutions | Prevention Tips |
|---|
| Poor dissolution rate | Crystalline drug form, inadequate carrier interaction, improper solid dispersion processing | • Implement pH-adjusted solvent method for solid dispersions [4] • Optimize polymer carrier ratios (PEG6000/Poloxamer 188) [3] [4] • Convert to amorphous form via solvent evaporation | • Characterize solid state with PXRD to confirm amorphous conversion • Use combination carriers for synergistic effects | | Formulation instability | Recrystallization, moisture absorption, chemical degradation | • Form stable salt forms (ABZ-HCl shows good stability) [1] [2] • Use appropriate packaging with desiccants • Conduct pre-formulation compatibility studies | • Perform stability studies under ICH guidelines • Monitor for polymorphic transitions | | Low bioavailability despite improved in vitro solubility | Precipitation in GI environment, poor permeability, rapid clearance | • Develop SMEDDS formulations to maintain solubilized state [9] • Administer with high-fat meals to enhance lymphatic transport [10] • Consider permeation enhancers | • Conduct in vitro dissolution in biorelevant media • Test under fasting vs. fed conditions | | Incomplete complexation with cyclodextrins | Suboptimal pH, insufficient complexation time, incorrect drug:CD ratio | • Ionize this compound in acetic acid before complexation [6] • Extend agitation time to 72 hours [6] • Optimize drug loading (8 mg/mL for SBE-β-CD) [6] | • Conduct phase solubility studies first • Use highest feasible CD concentration (40%) | | Variable results between batches | Inconsistent particle size, polymorphic forms, processing parameter variations | • Implement quality by design (QbD) approach • Control critical process parameters rigorously • Establish in-process controls and characterization | • Design experiments using mixture design methodology [5] • Characterize raw material properties consistently |
This protocol describes the preparation of this compound salts using solvent evaporation method, based on studies demonstrating significantly improved solubility and bioavailability [1] [2].
Materials: this compound API, fumaric acid (FMA), D-tartaric acid (DTA), hydrochloric acid (HCl), suitable organic solvent (methanol, ethanol), rotary evaporator, vacuum oven, characterization equipment (FT-IR, PXRD, DSC).
Step-by-Step Procedure:
Key Parameters:
The following workflow illustrates the this compound salt formation process:
This protocol describes the preparation of this compound solid dispersions using pH-adjusted solvent method, which has demonstrated 5.9-fold increase in drug exposure and improved bioavailability [3] [4].
Materials: this compound, PEG6000, Poloxamer 188, PVP K30, methanol, hydrochloric acid (HCl), rotary evaporator, vortex mixer, ultrasonic bath, sieve (60-mesh).
Step-by-Step Procedure:
Critical Considerations:
The following workflow illustrates the solid dispersion preparation process:
This protocol describes the optimization of surfactant systems using mixture experimental design, achieving up to 90% solubility improvement with particle size reduction to approximately 11nm [5].
Materials: this compound, Tween 80, Solutol HS 15, Lipoid S75, water, analytical equipment for solubility determination (UV-Vis spectrophotometer), dynamic light scattering instrument for particle size measurement.
Step-by-Step Procedure:
Optimal Formulation:
Equilibrium Solubility: Shake flask method - excess this compound or formulation added to aqueous medium, agitated for 24-72 hours at constant temperature, filtered through 0.45μm membrane, and analyzed by validated UV-Vis spectrophotometry at 308 nm or HPLC [5] [8].
Intrinsic Dissolution Rate (IDR): Use rotating disk system under sink conditions in different pH media (simulated gastric fluid, intestinal fluid), with samples taken at regular intervals and analyzed for drug content [1] [2].
In Vitro Dissolution: USP apparatus with simulated gastric fluid (without enzymes) at 37°C, 150 rpm, sampling at 5, 10, 15, 20, 30, and 60 minutes, filtration through 0.22μm syringe filter, and analysis by UV-Vis spectrophotometry at 300 nm [4].
Powder X-Ray Diffraction (PXRD): Analyze crystalline structure using Shimadzu X-ray Diffractometer or equivalent, scan from 0 to 50° 2θ, acquisition time 0.1 s. Look for characteristic this compound peaks at 6.83°, 11.76°, 17.81°, and 29.91° and their modification in new forms [1] [4].
Differential Scanning Calorimetry (DSC): Determine thermal properties, heating rate 10°C/min under nitrogen purge, observe melting endotherms and glass transitions [1] [4].
FT-IR Spectroscopy: Detect functional group interactions and salt formation, particularly N-H stretches (3327.5 cm⁻¹ in ABZ) and shifts in new forms [1] [2].
This compound therapy is associated with a spectrum of liver-related adverse effects, which are important to recognize and monitor.
| Aspect of Hepatotoxicity | Clinical/Laboratory Findings | Frequency & Onset |
|---|---|---|
| Liver Enzyme Elevations | Transient, asymptomatic increases in serum aminotransferases (ALT, AST) [1]. | Very common (in 10-50% of patients on extended therapy); occurs within days to weeks [2] [1]. |
| Clinically Apparent Liver Injury | Acute hepatitis with jaundice; pattern can be hepatocellular or mixed [1] [3]. | Rare; onset can be within days or up to 2 months after starting therapy [1]. |
| Acute Liver Failure | Jaundice, coagulopathy, hepatic encephalopathy; can be fatal or require transplantation [3]. | Very rare; a subfulminant case was reported after a 3-day course (6 tablets total) [3]. |
| Other Hematologic Effects | Leukopenia, neutropenia, pancytopenia (especially with pre-existing liver issues) [2]. | Rare; associated with prolonged high-dose therapy [2] [4]. |
Implementing rigorous monitoring and strategic interventions is key to managing hepatotoxicity risk in preclinical and clinical studies.
Baseline and periodic monitoring is crucial for the safe administration of this compound, especially in extended-duration or high-dose studies [2] [1] [5].
Researchers can employ several strategies to mitigate hepatotoxicity while maintaining therapeutic efficacy.
Understanding the mechanisms behind this compound's toxicity and its investigative uses can guide experimental design.
The hepatotoxicity of this compound is thought to occur through two primary mechanisms:
The following diagram illustrates the two primary pathways through which this compound is thought to cause liver injury:
Diagram: Proposed Mechanisms of this compound-Induced Hepatotoxicity. The metabolic pathway (green) involves the creation of an active metabolite that disrupts cellular structures, while the idiosyncratic pathway (red) represents an unpredictable immune-mediated reaction. Both can lead to liver injury.
This compound is being investigated as a repurposed anti-cancer agent. Its mechanism of action—microtubule disruption—is central to this application [7] [8] [4].
Q1: What is the specific monitoring protocol for a 28-day cycle of this compound in a preclinical trial? The recommended protocol is to obtain baseline LFTs and CBC with differential before initiating treatment. These tests should be repeated every two weeks for the duration of the cycle. For subjects with any underlying liver impairment, a more frequent schedule (e.g., weekly) should be considered [2] [5].
Q2: Are there any pharmacological strategies to enhance this compound's efficacy while potentially reducing the required dose and its toxicity? Yes. Administering this compound with a high-fat meal is a well-established method to increase its oral bioavailability. Furthermore, co-administration with cimetidine (a CYP450 inhibitor) can increase plasma levels of the active sulfoxide metabolite, which could allow for lower dosing in some experimental scenarios [2] [6].
Q3: In our cancer research, we are seeing hematologic toxicity. What are the options? Neutropenia is a known, dose-limiting side effect of prolonged high-dose this compound. If this occurs, your options include:
Q4: A subject in our study develops a significant spike in liver enzymes. What is the causality assessment tool we can use? For standardized assessment, you can use the Roussel Uclaf Causality Assessment Method (RUCAM). It is a structured scoring system used to determine the likelihood that a liver injury is drug-induced. A case report of this compound hepatotoxicity used this method and scored a 7, indicating "probable" causality [3].
Q1: What are the primary genetic mechanisms of albendazole (ABZ) resistance in parasitic nematodes? The primary and most well-documented mechanism involves mutations in the beta-tubulin gene, which is the drug's main target.
Table: Key Beta-Tubulin Mutations Linked to Benzimidazole Resistance
| Codon | Amino Acid Change | Observed In | Significance |
|---|---|---|---|
| 200 | Phenylalanine to Tyrosine | Numerous veterinary and human parasites [1] [2] | One of the most common and significant mutations [2] |
| 198 | Glutamate to Alanine | Ascaris lumbricoides, Haemonchus contortus [1] [2] | Confers high-level resistance [1] |
| 167 | Phenylalanine to Tyrosine | Ascaris lumbricoides, Haemonchus contortus [1] [3] [2] | Associated with resistance in multiple species [1] |
Q2: Beyond beta-tubulin, what other mechanisms can contribute to resistance? Yes, resistance is a complex trait that can involve other pathways, especially in protozoans like Giardia.
Q3: What is the standard method to quantify drug efficacy in field studies? The Fecal Egg Count Reduction Test (FECRT) is the gold standard for monitoring anthelmintic efficacy in the field.
ERR (%) = (1 - (Mean EPG post-treatment / Mean EPG pre-treatment)) * 100 [5].Q4: What molecular techniques can I use to detect known resistance mutations? To screen for the single nucleotide polymorphisms (SNPs) in the beta-tubulin gene:
Protocol 1: Transcriptomic Analysis of Resistance Mechanisms This protocol is for investigating complex, non-target-based resistance.
Protocol 2: Using C. elegans as a Model to Study ABZ Resistance C. elegans is a powerful genetic model for dissecting resistance mechanisms.
ben-1. The ben-1 deletion mutant is a standard model for ABZ resistance [7] [6] [8].ben-1 knockout) and wild-type strains over multiple generations with and without drug pressure. Sequence the population to track the frequency of the resistance allele [8].Conceptual Diagram: Primary ABZ Resistance Pathway in Nematodes The diagram below illustrates the core mechanism of action and resistance for this compound in parasitic nematodes.
Encapsulation efficiency (EE%) represents the percentage of this compound successfully incorporated into nanoparticles relative to the initial amount used. Several critical formulation parameters significantly impact this key metric, which ultimately determines the therapeutic performance and economic viability of your nanoparticle system.
The table below summarizes the major factors that require careful optimization:
Table: Key Factors Affecting this compound Encapsulation Efficiency
| Factor Category | Specific Parameters | Impact on Encapsulation Efficiency |
|---|---|---|
| Formulation Composition | Lipid concentration, Polymer type, Surfactant type & concentration | Directly affects drug solubility in matrix and stability during formation [1] [2] |
| Drug Properties | Solubility in lipid/polymer matrix, Compatibility with components | Determines partitioning behavior during nanoparticle formation [3] [4] |
| Process Conditions | Sonication time & intensity, Homogenization speed, Temperature control | Influences particle size distribution and drug leakage [1] [5] |
Recent research has demonstrated multiple successful formulation approaches for enhancing this compound delivery. The selection of appropriate nanocarrier systems depends on your specific application requirements, including target disease, administration route, and release profile needs.
Table: Comparison of this compound Nanoparticle Formulations and Performance
| Formulation Type | Encapsulation Efficiency | Key Composition | Preparation Method | Reported Findings |
|---|---|---|---|---|
| Chitosan-coated NLCs [1] | 94.25% ± 6.12% | Precirol AT05, Capmul MCM, Chitosan | Emulsification-ultrasonication, Box-Behnken optimization | Coating switched zeta potential from -39.86 mV to +24.61 mV, enhancing cellular interaction |
| Polyurethane Nanoparticles [3] | 62.4% | Polyurethane matrix | Interfacial polycondensation, spontaneous emulsification | 0.2 mg ABZ/mg nanoparticles; Enhanced antitumor activity vs. free ABZ |
| Stearyl Amine Cerosomes [2] | 92.03% ± 3.53% | Ceramide III, Pluronic L121, Stearyl amine | Thin-film hydration method, D-optimal design | Positive charge enhanced cancer cell targeting; Significant tumor reduction in vivo |
| Solid Lipid Nanoparticles [5] | 62% ± 4.2% | Glyceryl trimyristate, Tween 80 | High-shear homogenization, probe sonication | Spherical particles (218.4 nm); 82% drug release in 24h; Enhanced glioma cell uptake |
| Chitosan-PLGA NPs [4] | ~70% (estimated from data) | PLGA, Chitosan, Poloxamer 188 | Emulsion-solvent evaporation | Coating enhanced mucoadhesion and stability; Improved anticancer efficacy |
Systematic optimization using statistical design of experiments (DoE) provides the most efficient approach to identifying critical factors and their optimal ranges. This methodology significantly reduces experimental runs while maximizing information gain compared to traditional one-variable-at-a-time approaches.
The Box-Behnken design is particularly efficient for nanoparticle optimization as it requires fewer runs than full factorial designs while effectively capturing quadratic relationships. Below is a specific implementation example:
Table: Box-Behnken Design for this compound NLC Optimization [1]
| Independent Variables | Low Level | Medium Level | High Level |
|---|---|---|---|
| Lipid concentration (X1) | 1.5% w/v | 2.5% w/v | 3.5% w/v |
| Surfactant concentration (X2) | 1.0% w/v | 1.5% w/v | 2.0% w/v |
| Sonication time (X3) | 3 min | 5 min | 7 min |
| Dependent Variables | Target | Constraints |
|---|---|---|
| Particle size (Y1) | Minimize | <200 nm |
| PDI (Y2) | Minimize | <0.3 |
| Encapsulation efficiency (Y3) | Maximize | >80% |
Potential Causes and Solutions:
Potential Causes and Solutions:
Potential Causes and Solutions:
Accurate quantification of encapsulation efficiency requires robust analytical methods that can effectively separate encapsulated and free drug. The table below compares the most common approaches:
Table: Methods for Determining Encapsulation Efficiency
| Method | Principle | Procedure | Advantages/Limitations |
|---|---|---|---|
| Ultracentrifugation [3] | Separation by density differences | Centrifuge 14,000 rpm for 30 min; analyze supernatant for free drug | Simple but may not separate small nanoparticles |
| Dialysis [5] | Membrane separation by size | Place in dialysis membrane against buffer; sample external medium | Good for monitoring release but time-consuming |
| Chromatographic Methods [6] | 2D chromatography with MALS detection | Direct analysis without sample preparation | Simultaneously determines EE%, nucleic acid integrity, and size |
| RiboGreen Assay [7] | Fluorescent RNA quantification | Measure fluorescence before/after Triton X-100 disruption | Specific for nucleic acids; adaptable to automation |
This method provides a straightforward approach for determining this compound encapsulation efficiency in lipid nanoparticles:
This compound's low solubility is a major challenge. Here are proven formulation approaches:
| Strategy | Key Components/Excipients | Key Findings & Optimization Insights |
|---|
| Chewable Tablet (Wet Granulation) [1] | Sodium Lauryl Sulphate (SLS): 1.911% PVP-K30: 3.128% Sodium Cross Carmellose (CCM): 4.95% | Optimized via DoE. Results: 91.5% dissolution in 30 min, disintegration in 2-5 min, friability of 0.45%. Comparable to reference product (f2=62). | | Liquid-Solid Compact [2] | Carrier: Microcrystalline cellulose (e.g., Avicel PH-102) Coating Material: Fumed silica (e.g., Aerosil 200) Other Excipients: Lactose, starch, crospovidone, lubricants, adhesives | Liquid drug solution is absorbed into carrier/coating mixture to form a dry powder, which is then compressed. Aims to enhance dissolution and compressibility. | | Self-Microemulsifying (SMEDDS) Chewable Tablet [3] | SMEDDS: Oil (Sesame/Soybean), Surfactant (Tween 80/Cremophor RH40), Co-surfactant (Propylene glycol) Solid Carrier: Colloidal silica Tablet Excipients: Superdisintegrants, adsorbents | Converts liquid SMEDDS to solid via adsorption. In vivo study in rats showed 1.3x higher bioavailability than commercial tablets. 100% drug release within 30 min in vitro. | | Solid Dispersion [4] | Carriers: HPMC, Sodium CMC | Solid dispersion with Sodium CMC showed better solubility improvement. Formulated tablets exhibited good flow properties and acceptable post-compression parameters. | | Salt Formation [5] | Counter Ions: Hydrochloric acid (HCl), Fumaric acid (FMA), D-Tartaric acid (DTA) | ABZ-HCl showed the best performance in solubility and intrinsic dissolution rate (IDR). Pharmacokinetic analysis showed a substantial increase in AUC(0–24) and Cmax. |
While direct studies on this compound compression are limited, one study specifically optimized its process using Design of Experiment (DoE), and general principles from other drugs can be applied [6] [7].
| Parameter | Impact on Tablet Quality | Optimization Guidance |
|---|---|---|
| Main Compression Force [6] | Directly affects tablet hardness and friability. Excessive force can cause capping or lamination. | For this compound, this is a critical process parameter (CPP) to be optimized via DoE to ensure quality attributes stay within spec [6]. |
| Pre-compression Force [6] | Aids in removing air from the powder, reducing capping tendency. | Also identified as a CPP for this compound. Must be balanced with main compression [6]. |
| Compression Speed [6] | Affects the dwell time, influencing tablet hardness and disintegration. Higher speeds can reduce hardness. | An this compound DoE study used a speed of 55 RPM for its Fill-O-Matic machine [6]. |
| Granule Properties | Flowability and particle size distribution of the blend are crucial for uniform die filling and weight variation. | For wet granulation, ensure pre-compression parameters like Angle of Repose (<30°), Carr's Index (<15%), and Hausner Ratio (<1.25) indicate excellent flow [4]. |
The following diagram outlines a systematic approach based on the Quality by Design (QbD) principle, which was used in the cited research.
Optimizing a Chewable Tablet via Wet Granulation and DoE [1]
Transforming Liquid SMEDDS into a Solid Chewable Tablet [3]
| Problem | Potential Root Cause | Corrective Action |
|---|---|---|
| Poor Dissolution | Low solubility of this compound; insufficient disintegrant or surfactant. | Incorporate solubility-enhancing strategies like SLS [1], SMEDDS [3], or salt formation [5]. Optimize disintegrant level via DoE. |
| High Friability | Insufficient bonding; incorrect compression force. | Optimize binder (e.g., PVP) concentration [1]. Increase compression force within a range that does not cause capping [6]. |
| Capping & Lamination | Excessive compression force; entrapment of air. | Introduce or increase pre-compression force [6]. Ensure the granulation has good flow properties to allow for uniform die filling. |
| Sticking to Punch Faces | Hygroscopic or gummy formulation. | Use effective lubricants (e.g., Magnesium Stearate). For SMEDDS formulations, ensure complete adsorption of liquid onto the solid carrier [3]. |
This compound undergoes extensive hepatic metabolism to form its active and inactive metabolites. Understanding the specific cytochrome P450 (CYP) enzymes involved is crucial for predicting and managing drug interactions.
Key Enzymes in this compound Metabolism:
| Metabolic Step | Primary Enzyme(s) | Secondary Enzyme(s) | Clinical Impact |
|---|---|---|---|
| S-oxidation (to active sulfoxide) | CYP3A4, CYP2J2, Flavin-containing monooxygenase (FMO) [1] [2] [3] | - | Determines therapeutic levels of active metabolite [4] [3] |
| Hydroxylation | CYP2J2 (0.34 μl/min/pmol) [1] [2] | CYP2C19, CYP2E1 (minor role) [1] [2] | Alternative metabolic pathway |
| Sulfone formation (to inactive metabolite) | CYP3A4 [5] [3] | - | Determines metabolite elimination |
Concomitant administration of drugs that induce or inhibit these CYP enzymes can significantly alter plasma concentrations of this compound sulfoxide, impacting both efficacy and safety.
| Interacting Drug/Class | Interaction Mechanism | Effect on this compound | Clinical Management |
|---|
| CYP450 Inducers: Phenytoin, Fosphenytoin, Carbamazepine, Phenobarbital, Rifampin | Increased metabolism of this compound to inactive metabolites [4] [6] | ↓ Plasma levels of active metabolite (this compound sulfoxide) by up to 50% [6] | Monitor for therapeutic failure; consider dose adjustment [4] | | CYP3A4 Inhibitors: Grapefruit juice, Cimetidine, Ketoconazole | Decreased metabolism, increasing bioavailability [4] [6] [7] | ↑ Plasma levels of this compound sulfoxide by up to 50% [6] | Monitor for increased adverse effects; clinical monitoring recommended [4] [7] | | Praziquantel | Unspecified pharmacokinetic interaction [4] [8] | ↑ Plasma levels of (+)-albendazole sulfoxide by 264% and (-)-enantiomer by 358% [8] | May improve efficacy but also increase toxicity risk; monitor closely [8] | | Myelosuppressive Agents: Ropeginterferon alfa-2b, Acalabrutinib | Additive pharmacodynamic myelosuppression [4] | Increased risk of neutropenia, leukopenia, pancytopenia [4] | Avoid combination or monitor blood counts very closely [4] | | Corticosteroids: Dexamethasone | Unspecified mechanism; may increase bioavailability [4] [3] | ↑ Plasma levels of this compound sulfoxide [4] [3] | Beneficial in neurocysticercosis to reduce inflammation [6] [3] |
Objective: To evaluate the effect of a test compound on the metabolism of this compound in vitro.
Materials:
Methodology:
Q1: Why does food significantly increase this compound bioavailability, and how should this be handled in preclinical studies?
Q2: What are the critical safety parameters to monitor in animal studies involving prolonged high-dose this compound?
Q3: How does the this compound-praziquantel interaction affect combination therapy design?
Here are answers to common technical questions you might encounter.
What is the primary stability challenge with this compound? this compound is a Biopharmaceutical Classification System (BCS) Class II drug, characterized by very low aqueous solubility but high permeability. This low solubility is the core challenge that impacts its bioavailability and can complicate formulation stability [1].
What are the recommended storage conditions for this compound products? Stability must be demonstrated through studies following ICH Q1 guidelines [2] [3]. These guidelines require testing under the influence of temperature, humidity, and light. One study on this compound salts confirmed their stability after being stored under:
Which formulation strategies can improve stability and shelf life? Salt formation is a proven and effective strategy. Research shows that forming salts with acids like fumaric acid (FMA), D-tartaric acid (DTA), and hydrochloric acid (HCl) can significantly improve this compound's properties [1]. The table below compares the performance of different this compound salts:
| Salt Form | Hygroscopicity (Water Adsorption at 90% RH) | Solubility & Dissolution Improvement | Physical Stability Post-Stress |
|---|---|---|---|
| This compound (API) | Low (3.86%) [1] | Baseline (Poor) [1] | Not Applicable (Baseline) |
| ABZ-FMA | Low (6.72%) [1] | Significant [1] | Stable [1] |
| ABZ-DTA | Very High (70.15%) [1] | Significant [1] | Stable [1] |
| ABZ-HCl | Moderate (37.65%) [1] | Highest [1] | Stable [1] |
For researchers developing new this compound formulations, here are detailed methodologies based on recent studies.
This protocol is used to evaluate the physical stability of novel salt forms under a range of stress conditions [1].
This advanced protocol studies this compound's degradation pathways, which is vital for understanding its stability under extreme conditions.
The workflow for this catalytic process is illustrated below:
The following table summarizes the quantitative impact of meal composition on albendazole pharmacokinetics from a controlled clinical study:
| Meal Condition | Impact on this compound & this compound Sulfoxide (Mean Increase) | Clinical Significance |
|---|---|---|
| High-Fat Meal | Increases AUC and Cmax by approximately 100% (double) compared to a low-fat meal [1] [2]. | Maximizes drug absorption for systemic infections; crucial for clinical efficacy in conditions like hydatid disease and neurocysticercosis. |
| Low-Fat Meal | Better than fasting, but results in significantly lower bioavailability compared to a high-fat meal [1]. | May lead to subtherapeutic drug levels and reduced treatment effectiveness. |
| Fasting State | Leads to "inadequate blood levels and reduced effectiveness" [3]. | Avoid for all indications requiring systemic drug action. |
For researchers designing bioequivalence or food-effect studies, here is a detailed methodology based on a published clinical trial [1] [2].
To evaluate and compare the systemic exposure (bioavailability) of this compound and its primary active metabolite, this compound sulfoxide, after a single oral dose administered under two different dietary conditions: a high-fat breakfast and a low-fat breakfast.
Study Design:
Subject Selection:
Dietary Interventions:
Drug Administration & Sampling:
Bioanalytical Method:
Pharmacokinetic & Statistical Analysis:
The workflow for this protocol can be summarized as follows:
Problem: Low drug exposure in animal models or clinical trial subjects, leading to potential treatment failure.
Problem: High inter-individual variability in pharmacokinetic parameters.
Problem: Suspected drug interaction affecting this compound levels.
This compound is rapidly metabolized in the liver to its active form, this compound sulfoxide, primarily by the cytochrome P450 system. This pathway is the site of its key drug interactions [4].
For researchers designing a dose-escalation study, the table below outlines the core safety monitoring parameters and their rationale.
| Monitoring Parameter | Frequency | Rationale & Actions |
|---|---|---|
| Complete Blood Count (CBC) with Differential [1] [2] [3] | Start of each 28-day cycle and every 2 weeks during therapy [2] [3]. | To detect bone marrow suppression (e.g., leukopenia, anemia, thrombocytopenia, pancytopenia) [2] [3]. Discontinue therapy if clinically significant changes occur [3]. |
| Liver Function Tests (LFTs) (e.g., AST, ALT) [2] [3] | Start of each 28-day cycle and every 2 weeks during therapy [2] [3]. | To detect hepatotoxicity and elevated liver enzymes [2]. Discontinue if elevations exceed 2x the upper limit of normal [3]. | | Clinical Symptom Assessment [4] [5] | 3 hours and 24 hours post-treatment; throughout cycle [5]. | To monitor for headaches, abdominal pain, nausea, vomiting, dizziness, and fever [2] [3]. In neurocysticercosis, monitor for seizures or increased intracranial pressure [1] [2]. | | Pregnancy Test (for individuals of reproductive potential) [3] | Prior to initiating therapy [3]. | Albendazole may cause fetal harm. Effective contraception is required during and for 3 days after therapy [3]. |
The workflow for implementing this monitoring protocol throughout a treatment cycle can be visualized as follows:
Figure 1: Safety monitoring workflow for a 28-day this compound treatment cycle.
When planning your study, please consider the following points derived from recent research:
The following table summarizes the key characteristics of this compound alongside two common classes of traditional chemotherapy drugs.
| Feature | This compound (Repurposed Agent) | Traditional Chemotherapeutics |
|---|---|---|
| Primary Approved Use | Anti-helminthic (parasitic worm infections) [1] | Treatment of various cancers [2] |
| Main Mechanism of Action | Binds to beta-tubulin, inhibiting microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis [3] [4] [5] | Varies by class:
This table compiles quantitative and observational data from key pre-clinical studies, providing a foundation for its potential efficacy.
| Cancer Type | Experimental Model | Key Findings & Experimental Data |
|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 20 HNSCC cell lines (14 HPV-, 6 HPV+) [3] | - 93% of HPV- cell lines responded (Avg. IC₅₀ = 152 nM).
This compound's primary anti-cancer mechanism is the inhibition of microtubule polymerization.
The following diagram illustrates this compound's multi-faceted anti-cancer mechanism:
The robust data on this compound is derived from standardized, high-quality experimental methods.
The experimental data positions this compound as a compelling candidate for drug repurposing in oncology. Its distinct mechanism of action targeting microtubules, demonstrated efficacy in pre-clinical models, and potential to overcome chemoresistance are key advantages [3] [4]. Furthermore, its well-understood safety profile from decades of anti-parasitic use could accelerate its transition into cancer clinical trials [1].
However, a primary challenge is its low oral bioavailability, which has spurred research into novel formulations like nano-carriers to improve solubility and tumor delivery [1] [5]. For the research community, the priority lies in advancing these formulations and initiating well-designed clinical trials to validate this compound's promise in human cancer patients.
The following table summarizes the core experimental findings from a study that treated 20 Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines with this compound (ABZ) [1] [2].
| Feature | HPV-Negative HNSCC | HPV-Positive HNSCC | Notes / Experimental Context |
|---|---|---|---|
| Response Rate | 93% (13 of 14 cell lines) | 50% (3 of 6 cell lines) | Cells that did not reach 50% viability at max dose (10 µM) were considered non-susceptible [1]. |
| Average IC₅₀ | ~152 nM | Higher than HPV-negative (p=0.03) | IC₅₀ is the half-maximal inhibitory concentration; lower value indicates greater potency [1]. |
| Cell Death & Apoptosis | Significant increase | Significant increase (in susceptible lines only) | Concordant with proliferation data; induced PARP cleavage (apoptosis marker) in a dose-dependent manner [1]. |
| Cell Migration | Significantly reduced | Significantly reduced (in susceptible lines only) | Measured via scratch assay; effect generally observed at doses ≥0.5 µM [1]. |
| Cell Cycle Arrest | Arrest in G2/M phase | Arrest in G2/M phase | Observed in all tested cell lines; average increase in G2/M phase cells was significantly less in normal cells [1]. |
| Tubulin Distribution | Altered, becoming perinuclear | Information not specified in results | Visualized via immunofluorescence in a representative cell line (Cal33); effect was dose-dependent [1]. |
The differential effect of this compound is linked to its impact on fundamental cellular processes. The diagrams below illustrate the key experimental workflows and proposed signaling pathways based on the search results.
Figure 1: Proposed Mechanisms of Action for this compound's Anti-Cancer Effects. The diagram summarizes the key cellular processes targeted by ABZ, leading to a more potent effect in HPV-negative HNSCC. The potential rationale for the differential response is also indicated [1] [3].
The key findings are supported by standard in vitro methodologies:
When interpreting these results, please consider the following:
To advance this promising field, several key steps are needed:
Albendazole's effectiveness is not uniform across all parasites. The table below compares its efficacy as a monotherapy and in combination with other drugs, based on recent clinical trials and meta-analyses [1] [2] [3]:
| Parasite | This compound (ALB) Monotherapy Efficacy | Combination Therapy & Comparative Efficacy |
|---|
| Trichuris trichiura (Whipworm) | Cure Rate (CR): Low (often <30%) Egg Reduction Rate (ERR): ~31% - 79.6% [1] [3]. | ALB + Ivermectin (IVM): Superior; CR 65.8% vs 13.4% with ALB-placebo [4] [2]. ALB + Moxidectin: Superior; CR 69% vs 16% with ALB alone [5]. | | Hookworms | CR: Moderate ERR: ~90.6% - 94.1% [6] [3]. | ALB + IVM: Modest additional benefit; ERR 93.2% vs 90.6% with ALB alone [6] [2]. | | Ascaris lumbricoides (Roundworm) | CR: High (>90%) [2]. | ALB Monotherapy remains highly effective and adequate [2]. |
To support the data in the tables, here are the methodologies from several pivotal studies.
This double-blind, randomized, controlled, phase 3 trial assessed a combination therapy for Trichuris trichiura [5].
This individual-level analysis of a phase II/III trial evaluated a fixed-dose coformulation [1].
This study synthesized the latest evidence on combination therapy [2].
This compound's primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule-dependent processes in parasites [4] [7]. The following diagram illustrates this pathway and the synergistic action with ivermectin.
| Parasite | Single-Dose this compound (400 mg) | Triple-Dose this compound (3×400 mg) | This compound + Ivermectin Combination | Key Comparative Findings |
|---|
| Hookworm | Cure Rate (CR): ~69% [1] Egg Reduction Rate (ERR): 84–97% [2] [1] | CR: 92% [1] ERR: 99.7% [1] | CR/ERR: Superior to this compound-placebo [3] | This compound is more effective than single-dose mebendazole (CR: 29%) [1]. Triple-dose is significantly better than single-dose [1]. | | Trichuris trichiura (Whipworm) | CR: Low [1] ERR: 31% [2] | Improved CR vs. single-dose [1] | CR: Superior to this compound monotherapy [4] | Efficacy is suboptimal with single-dose. Triple-dose mebendazole or this compound-ivermectin combination are more effective options [1] [4]. | | Ascaris lumbricoides (Roundworm) | CR: 93–97% [1] ERR: >99.9% [1] | CR: 95–97% [1] | CR/ERR: No significant difference vs. monotherapy [4] | Highly effective with single-dose; no major benefit from triple-dose or combination therapy [1] [4]. | | Taenia spp. (Tapeworm) | CR: ~50% [1] | CR: ~100% [1] | Information not specified in search results | Triple-dose regimen is dramatically more effective than single-dose for intestinal taeniasis [1]. |
For researchers designing studies or evaluating the evidence, here are the standard methodologies used in the cited clinical trials.
This is the standard method for evaluating anthelmintic drug efficacy in community-based trials [2] [1].
This emerging protocol investigates potential relationships between gut microbiota and treatment response [5].
Understanding this compound's mechanism helps explain its varied efficacy and the rationale for combination therapy.
The diagram above shows this compound's primary mechanism, while the diagram below illustrates how its combination with ivermectin creates a synergistic effect.
Irritant;Health Hazard